1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-dibromo-1-chloro-2,2,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2ClF3/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIRTDAEWOUFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Br)Br)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073231 | |
| Record name | Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-17-6, 29256-79-9 | |
| Record name | 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, chlorodibromotrifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D9Z22DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis Pathways for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF3CBr2Cl): A Technical Guide
Executive Summary & Chemical Identity1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6), commonly represented by the formula CF3CBr2Cl, is a highly substituted polyhalogenated alkane[1]. While it is widely recognized in the pharmaceutical industry as a heavy byproduct in the commercial synthesis of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[2], it also serves as a critical intermediate for the synthesis of advanced fluorinated compounds and synthetic pyrethroids[3].
Because of the dense halogenation on its two-carbon backbone, synthesizing CF3CBr2Cl requires precise control over reaction thermodynamics and kinetics. This whitepaper details the two primary, field-proven synthetic routes: high-temperature gas-phase bromination and Lewis acid-catalyzed structural isomerization[1].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and chemical intermediates of the two primary synthesis pathways converging on the target molecule.
Fig 1: Dual synthesis pathways converging on 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.
Pathway A: High-Temperature Gas-Phase Free-Radical Bromination
Mechanistic Rationale
The most direct route to CF3CBr2Cl is the. The reaction relies on the homolytic cleavage of molecular bromine (Br2) at elevated temperatures (400–600 °C) to generate highly reactive bromine radicals. These radicals abstract the alpha-hydrogens from the ethyl group.
Because the target is the di-brominated species, the reaction is intentionally driven toward "over-bromination" by maintaining a stoichiometric excess of bromine (typically a 1:1.5 to 1:2 molar ratio of CF3CH2Cl to Br2). The use of a quartz reactor is a deliberate experimental choice: quartz maintains structural integrity at 600 °C and is chemically inert to the highly corrosive hydrogen bromide (HBr) byproduct, preventing unwanted metal-catalyzed degradation.
Self-Validating Experimental Protocol
-
Reactor Preparation : Pack a high-purity quartz tube with quartz chips to maximize the internal surface area and ensure uniform heat distribution. Install the tube inside a programmable tube furnace.
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Thermal Equilibration : Purge the system with dry nitrogen and preheat the furnace to 500 °C.
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Reactant Introduction : Vaporize liquid bromine and continuously mix it with gaseous 2-chloro-1,1,1-trifluoroethane in a 1:2 molar ratio.
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Reaction Execution : Pass the gaseous mixture through the heated quartz tube. The residence time must be optimized based on the flow rate to maximize the conversion to CF3CBr2Cl.
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Product Condensation & Scrubbing : Route the hot effluent through a water-cooled condenser. Collect the crude liquid product in a receiving flask. Pass the non-condensable HBr gas through a concentrated sodium hydroxide (NaOH) scrubber.
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Validation & Purification : Analyze the crude liquid via Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a molecular ion peak corresponding to the isotopic cluster of CF3CBr2Cl (approx. 276 g/mol ) validates the reaction. Isolate the pure compound via fractional distillation, collecting the fraction boiling at 2[2].
Pathway B: Electrophilic Addition & Lewis Acid-Catalyzed Isomerization
Mechanistic Rationale
An alternative, highly controlled industrial pathway involves the3[1]. The first step is a standard electrophilic addition of bromine across the double bond, yielding 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (CBrClF-CBrF2).
The critical second step utilizes anhydrous aluminum chloride (AlCl3) as a Lewis acid catalyst to drive an intramolecular halogen exchange[3]. The causality behind this step is rooted in thermodynamics: the trifluoromethyl (-CF3) group is exceptionally stable due to the strong C-F bond energy and hyperconjugation (the anomeric effect). AlCl3 coordinates with the halogens, facilitating the migration of a fluorine atom from C1 to C2, and a bromine atom from C2 to C1, ultimately collapsing into the thermodynamic sink: CF3CBr2Cl[1].
Self-Validating Experimental Protocol
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Electrophilic Addition : In a sealed, glass-lined reactor under an inert atmosphere, react 2-chloro-1,1,2-trifluoroethylene with a stoichiometric equivalent of liquid bromine. Stir until the red color of bromine dissipates, indicating complete conversion to CBrClF-CBrF2.
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Catalyst Introduction : Transfer the intermediate to a rigorously dried reactor. Introduce a catalytic amount of anhydrous AlCl3. Critical Note: Moisture must be strictly excluded to prevent the exothermic hydrolysis of AlCl3 into inactive Al(OH)3 and HCl.
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Isomerization : Heat the mixture gently under reflux. The Lewis acid will catalyze the halogen migration.
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In-Process Validation : Monitor the reaction progress using 19F NMR spectroscopy. The disappearance of the complex multiplet signals of the -CBrF2 and -CClF groups and the emergence of a single sharp singlet corresponding to the -CF3 group validates the successful isomerization.
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Quenching & Isolation : Cool the mixture and quench the catalyst with cold, dilute hydrochloric acid. Separate the heavy organic layer, wash with brine, dry over anhydrous sodium sulfate, and distill to obtain pure CF3CBr2Cl.
Quantitative Data & Process Comparison
The following table summarizes the key operational and thermodynamic parameters differentiating the two synthesis pathways.
| Parameter | Pathway A: Gas-Phase Bromination | Pathway B: Isomerization |
| Starting Material | 2-Chloro-1,1,1-trifluoroethane | 2-Chloro-1,1,2-trifluoroethylene |
| Key Reagents | Br2 (Excess) | Br2 (Stoichiometric), AlCl3 |
| Reaction Type | Free-Radical Substitution | Electrophilic Addition & Rearrangement |
| Operating Temperature | 400 °C – 600 °C | Moderate (Reflux conditions) |
| Primary Byproduct | Hydrogen Bromide (HBr) | Trace isomeric impurities |
| Thermodynamic Driver | Homolytic bond cleavage | Stability of the -CF3 group |
References
- Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide Benchchem URL
- 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 PubChem - NIH URL
- Halothane | BrClHC2F3 | CID 3562 (Manufacturing Methods)
- 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Chemical Properties LookChem URL
Sources
IUPAC name for C2Br2ClF3.
Executive Summary
The molecular formula C₂Br₂ClF₃ represents a highly substituted class of halogenated ethanes. Because six distinct halogen substituents (two bromines, one chlorine, three fluorines) are distributed across a two-carbon backbone, this formula yields three unique constitutional isomers. This whitepaper provides an authoritative breakdown of the IUPAC nomenclature rationale, physicochemical properties, and synthetic methodologies for these isomers, emphasizing self-validating protocols for their generation and analytical differentiation.
Structural Isomerism and IUPAC Nomenclature Rationale
The nomenclature of highly substituted alkanes is not arbitrary; it is a deterministic system designed to yield a single, unambiguous molecular identifier. The causality of the naming rules flows from parent chain identification to locant minimization, and finally to alphabetical priority.
According to IUPAC Blue Book standards, the parent chain is ethane. The primary rule dictates that substituents must be assigned the lowest possible locant set. When alternative numbering schemes yield identical locant sets, alphabetical priority (Bromo > Chloro > Fluoro) determines the assignment.
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Isomer A: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane
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Structure: CF₃-CBr₂Cl
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Causality of Name: The locant set is 1,1,1,2,2,2 regardless of which carbon is designated as C1. Alphabetically, bromo precedes chloro, which precedes fluoro. Assigning C1 to the carbon with the two bromine atoms gives the bromo substituents the lower locants (1,1 vs 2,2). Thus, the correct name is1[1].
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Isomer B: 1,2-dibromo-1-chloro-1,2,2-trifluoroethane
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Structure: CBrF₂-CBrClF
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Causality of Name: The locant set is again 1,1,1,2,2,2. Numbering from either side gives bromo locants of 1,2. The tie-breaker is the chloro substituent. Assigning C1 to the carbon bearing the chlorine atom gives chloro a locant of 1 rather than 2. This isomer possesses a chiral center at C1, existing as a pair of (R)/(S) enantiomers[2].
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-
Isomer C: 1,1-dibromo-2-chloro-1,2,2-trifluoroethane
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Structure: CBr₂F-CClF₂
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Causality of Name: Numbering from the carbon with two bromines gives bromo locants of 1,1, which is lower than 2,2. Therefore, C1 is the carbon with the geminal bromines.
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Fig 1: Logical decision tree for determining the IUPAC nomenclature of C₂Br₂ClF₃ isomers.
Physicochemical Profiling and Industrial Applications
The specific distribution of halogens directly dictates the dipole moment, boiling point, and chemical stability of the isomers. This data is summarized below for rapid comparative analysis:
| Isomer Structure | IUPAC Name | Identifier (CAS / CID) | Chiral Centers | Key Application |
| CF₃-CBr₂Cl | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane | CAS: 754-17-6 | None | Byproduct in Halothane synthesis, synthetic intermediate[3]. |
| CBrF₂-CBrClF | 1,2-dibromo-1-chloro-1,2,2-trifluoroethane | CAS: 354-51-8 | C1 | Refrigerant, specialized fire extinguishing agent, solvent[4]. |
| CBr₂F-CClF₂ | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane | CID: 23620194 | None | Research intermediate. |
Synthetic Pathways and Self-Validating Protocols
The synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is achieved via the high-temperature gas-phase free-radical bromination of 2-chloro-1,1,1-trifluoroethane.
Causality of Experimental Design: The C-H bonds in 2-chloro-1,1,1-trifluoroethane are highly deactivated by the adjacent electron-withdrawing CF₃ group. Consequently, standard liquid-phase halogenation is kinetically unfavorable. High-temperature (400–500 °C) gas-phase conditions are strictly required to provide the activation energy necessary for the homolytic cleavage of Br₂ and subsequent hydrogen abstraction[3].
Self-Validating Protocol: Gas-Phase Bromination
In synthetic methodology, open-loop systems are prone to undetected deviations. To ensure reproducibility, this protocol incorporates an inline, self-validating GC-MS checkpoint. By quantifying the reaction trajectory in real-time, the protocol validates its own efficacy before downstream purification begins.
Step-by-Step Methodology:
-
Reactant Vaporization: Vaporize 2-chloro-1,1,1-trifluoroethane and elemental bromine (Br₂) at a molar ratio of 1:2 to favor di-bromination over mono-bromination.
-
High-Temperature Reactor: Pass the gaseous mixture through a quartz tube furnace maintained strictly at 450 °C.
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Condensation & Quenching: Route the effluent through a chilled condenser (0 °C) into a receiving flask containing aqueous sodium bisulfite to quench unreacted Br₂.
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Self-Validating Checkpoint (GC-MS): Critical Step. Immediately draw a 1 µL aliquot of the organic layer for GC-MS analysis.
-
Validation Logic: The system is self-validating. If the chromatogram shows a Halothane (mono-bromo) to di-bromo peak area ratio > 1:1, the system has flagged an under-bromination state. The operator must automatically increase the Br₂ feed rate or increase the furnace temperature by 20 °C.
-
-
Fractional Distillation: Isolate the di-bromo product by collecting the fraction boiling at its specific boiling point (approx. 93-94 °C).
Fig 2: Self-validating gas-phase synthesis workflow for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.
Analytical Differentiation
For researchers, differentiating these isomers requires robust spectroscopic techniques:
-
¹⁹F NMR Spectroscopy: The CF₃ group in Isomer A presents as a sharp singlet (in decoupled spectra), which is entirely distinct from the complex diastereotopic fluorine signals seen in the chiral Isomer B (due to the asymmetric C1 center).
-
Mass Spectrometry (GC-MS): While all isomers share the same molecular weight (approx 276.28 g/mol ) and identical isotopic clustering (due to two bromine and one chlorine atom), their fragmentation patterns diverge. Isomer A readily loses a CF₃ radical (m/z 69), whereas Isomer B fragments via cleavage of the central C-C bond to yield[CBrClF]⁺ and [CBrF₂]⁺ ions.
References
-
PubChem: 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane (CID 34529). National Institutes of Health. 1
-
NIST Chemistry WebBook: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. National Institute of Standards and Technology. 2
-
BenchChem: Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide. 3
-
Chem-Impex: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane Applications. 4
-
PubChem: Halothane (CID 3562). National Institutes of Health. 5
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- 1. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Halothane | BrClHC2F3 | CID 3562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unleashing the Potential of a Trifunctional Halocarbon: A Technical Guide to Research Areas for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
For Immediate Release
Shanghai, China – March 7, 2024 – As the quest for novel chemical entities in drug development and materials science intensifies, a unique, yet underexplored, halogenated hydrocarbon, 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS No. 754-17-6), presents a compelling case for focused research. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delineates promising avenues of investigation for this trifunctional molecule, leveraging its distinct chemical architecture to unlock new synthetic pathways and advanced materials.
Introduction: A Molecule of Untapped Versatility
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, a dense, colorless liquid, is primarily known as a byproduct in the industrial synthesis of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[1]. Its structural isomer, 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, has found use in refrigeration and fire suppression systems[2]. However, the unique arrangement of a trifluoromethyl group adjacent to a carbon bearing two bromine atoms and one chlorine atom suggests a rich and nuanced reactivity profile that remains largely unexplored. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to significantly influence the reactivity of the adjacent C-Br and C-Cl bonds, opening doors to selective chemical transformations.
This guide will illuminate potential research trajectories for this compound, focusing on its application as a versatile building block in organic synthesis and as a precursor for advanced functional materials.
Physicochemical Properties: A Foundation for Reactivity
A thorough understanding of the physicochemical properties of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is fundamental to designing and executing meaningful research. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₂Br₂ClF₃ | [3][4] |
| Molecular Weight | 276.278 g/mol | [3][4] |
| CAS Number | 754-17-6 | [3][4] |
| IUPAC Name | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane | [4] |
| Density | 2.387 g/cm³ | [3] |
| Boiling Point | 94.1 °C at 760 mmHg | [3] |
| Melting Point | 42-45 °C | [3] |
| Refractive Index | 1.465 | [3] |
| Vapor Pressure | 54.9 mmHg at 25°C | [3] |
Potential Research Areas in Organic Synthesis
The presence of three distinct halogen atoms on a two-carbon backbone, influenced by a powerful trifluoromethyl group, makes 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane a tantalizing substrate for a variety of synthetic transformations. The differential reactivity of the C-Br and C-Cl bonds is a key area for investigation.
Selective Radical Reactions: A Gateway to Functionalization
Free-radical addition reactions are a cornerstone of organic synthesis, and polyhalogenated compounds are excellent participants. The Kharasch addition, the addition of polyhalogenated compounds across alkenes, is a well-established method for the simultaneous formation of a C-C and a C-X bond[5][6].
Research Proposition: Investigate the selective free-radical addition of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane to a range of alkenes and alkynes. The initial radical formation is expected to occur via homolytic cleavage of the weaker C-Br bond, generating a CF₃-C(Br)(Cl)• radical. This reactive intermediate can then add to unsaturated systems, offering a direct route to molecules containing the trifluoromethyl group and a stereodefined center with remaining bromine and chlorine atoms, ripe for further functionalization.
Caption: Proposed free-radical addition pathway.
Experimental Protocol: Exploratory Radical Addition to Styrene
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add styrene (1.0 mmol), 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (1.2 mmol), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the addition product.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The presence of two bromine atoms and one chlorine atom offers the potential for sequential, selective cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds in the presence of transition metal catalysts is a well-documented phenomenon, with C-Br bonds generally being more reactive.
Research Proposition: Explore the stepwise, selective cross-coupling of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane with various organometallic reagents (e.g., Grignard reagents, organoboranes, organozincs) under palladium or copper catalysis. It is hypothesized that the first coupling will occur at one of the C-Br bonds, followed by a second coupling at the remaining C-Br bond under potentially different reaction conditions. A final, more forcing coupling could then be achieved at the C-Cl bond. This would allow for the controlled, stepwise introduction of three different substituents, creating a highly functionalized and stereochemically complex trifluoromethyl-containing building block from a single precursor.
Caption: Proposed stepwise cross-coupling strategy.
Experimental Protocol: Initial Monosubstitution with Phenylboronic Acid
-
Reaction Setup: In a glovebox, combine 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (1.0 mmol), phenylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) in a reaction vial.
-
Solvent Addition: Add a mixture of degassed toluene (3 mL) and water (1 mL).
-
Reaction Execution: Seal the vial and heat the mixture at 90 °C for 16 hours.
-
Analysis: After cooling, analyze an aliquot of the reaction mixture by GC-MS to determine the conversion and selectivity for the mono-brominated substitution product.
-
Optimization: Vary the catalyst, ligand, base, solvent, and temperature to optimize for selective monosubstitution.
Potential Research Areas in Materials Science
The high halogen content of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane suggests its potential as a precursor for advanced polymers with unique properties.
High Refractive Index Polymers
Polymers with a high refractive index are crucial for applications in optical and photonic devices[7]. The incorporation of heavy atoms, particularly bromine and iodine, is a known strategy to increase the refractive index of a polymer[8].
Research Proposition: Investigate the synthesis of novel monomers derived from 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, followed by their polymerization. For example, selective reaction at the halogenated carbon could introduce a polymerizable functional group (e.g., a vinyl or styrenyl group). The resulting polymers, retaining the highly halogenated trifluoroethyl moiety, are expected to exhibit high refractive indices.
Caption: Workflow for developing high refractive index polymers.
Flame Retardant Materials
Halogenated compounds, particularly those containing bromine and chlorine, are effective flame retardants[9][10][11]. They function by releasing halogen radicals in the gas phase during combustion, which interrupt the radical chain reactions of the fire.
Research Proposition: Evaluate 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane as a reactive or additive flame retardant for various polymer systems. Its high halogen content and volatility suggest it could be an effective flame retardant. As a reactive flame retardant, it could be chemically incorporated into the polymer backbone, while as an additive, it would be blended with the polymer matrix.
Safety and Handling
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is a polyhalogenated hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated fume hood. While specific toxicological data for this compound is limited, related polyhalogenated alkanes can be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin and eyes[12][13]. Chronic exposure to some halogenated hydrocarbons is a concern[14]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion and Future Outlook
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane stands as a promising yet underutilized chemical entity. Its unique combination of a trifluoromethyl group and three reactive halogens on an ethane scaffold presents a wealth of opportunities for innovative research in both organic synthesis and materials science. The proposed research areas in this guide offer a starting point for unlocking the full potential of this versatile molecule. Further computational studies on its bond dissociation energies and reaction mechanisms will be invaluable in guiding future experimental work. As the demand for novel fluorinated building blocks and high-performance materials continues to grow, a focused investigation into the chemistry of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is not only warranted but essential.
References
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High Refractive Index Monomers and Polymers for Optical Applications. Aaltodoc. [Link]
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High Refractive Index Polymer Thin Films for Soft, Flexible Optics Through Halomethane Quaternization of Poly(4‐Vinylpyridine). ResearchGate. [Link]
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Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. Fraunhofer-Publica. [Link]
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Halogenated high index polymer coating. Meta Research. [Link]
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Kharasch Addition. Chem-Station Int. Ed. [Link]
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High-refractive-index polymer. Wikipedia. [Link]
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1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. LookChem. [Link]
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Kharasch addition. Wikipedia. [Link]
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2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (HCFC-123). inchem.org. [Link]
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Halogen-Free, Radiation- Curable, High-Refractive Index Materials. RadTech. [Link]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ResearchGate. [Link]
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CAS#:754-20-1 | 1-bromo-1-chloro-1,2,2,2-tetrafluoroethane. Chemsrc. [Link]
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Reactions of gem‐difluoroalkenes. ResearchGate. [Link]
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1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. PubChem. [Link]
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1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. PubChem. [Link]
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Safety data sheet. CPAChem. [Link]
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Preparation of High Refractive Index Composite Films Based on Titanium Oxide Nanoparticles Hybridized Hydrophilic Polymers. MDPI. [Link]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health. [Link]
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Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. National Institutes of Health. [Link]
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Halogenated Flame Retardants. era.lib.sun.ac.za. [Link]
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Halogenated Flame Retardant use in Residential Settings - Are they Safe for our Health? Fire Protection Engineering. [Link]
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Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Chemistry. [Link]
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Synthesis of Fluorinated Polymers and Evaluation of Wettability. ResearchGate. [Link]
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Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates. Royal Society of Chemistry. [Link]
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Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. ResearchGate. [Link]
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Halogenated vs. Non-Halogenated Flame Retardants: What's the Difference and Why It Matters. Techmer PM. [Link]
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RECENT ADVANCES OF FUNCTIONAL FLUORINE-CONTAINING COPOLYMERS: SYNTHESIS, PROPERTIES AND APPLICATIONS. researchgate.net. [Link]
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Toxic Chemistry: Halogenated flame retardants. GreenSpec. [Link]
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Bond Dissociation Energy with Gaussian16. Dr. Joaquin Barroso's Blog. [Link]
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Fluoropolymer synthesis in supercritical carbon dioxide. ResearchGate. [Link]
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Predissociation Measurements of Bond Dissociation Energies. National Institutes of Health. [Link]
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Highly efficient Kharasch addition catalysed by RuCl(Cp)(PPh 3) 2.* ResearchGate. [Link]
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"Computational Studies of Bond Dissociation Energies and Organic Reacti" by Shehani Thishakkya Wetthasinghe. Scholar Commons. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Computational Chemistry. YouTube. [Link]
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The Chemical Architecture of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: Nomenclature, Synonyms, and Synthetic Utility
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the highly regulated landscape of drug development and fluorochemical manufacturing, 1,1-dibromo-1-chloro-2,2,2-trifluoroethane occupies a unique position. Primarily recognized as a critical synthetic intermediate—and occasionally a byproduct—in the production of the foundational inhalation anesthetic Halothane, this halogenated ethane derivative is characterized by its complex nomenclature and dense physicochemical profile. This whitepaper deconstructs the compound’s industrial synonyms, physical properties, and self-validating synthetic pathways to provide a comprehensive resource for chemical engineers and medicinal chemists.
Nomenclature Complexity and Industrial Identifiers
The identification of halogenated hydrocarbons across different industrial sectors often leads to a tangled web of synonyms and trade names.
Nomenclature Causality : The IUPAC naming convention for this molecule perfectly illustrates the rules of substituent prioritization. Because both carbons are fully substituted (yielding identical 1,1,1,2,2,2 locant sets regardless of direction), numbering is dictated by alphabetical priority. Bromine ('b') precedes fluorine ('f'), designating the CBr₂Cl carbon as C1. This results in the systematic name 1,1-dibromo-1-chloro-2,2,2-trifluoroethane [PubChem][1].
Beyond its systematic name, the compound is categorized under specific industrial codes depending on its application (e.g., fire suppression vs. refrigeration).
Table 1: Synonyms and Industrial Identifiers
| Category | Identifiers / Names |
| Systematic IUPAC Name | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane |
| CAS Registry Numbers | 754-17-6 (Primary)[2], 29256-79-9 (Secondary)[3] |
| Trade Names / Codes | Halon 2312 : Derived from the Halon numbering system (2 carbons, 3 fluorines, 1 chlorine, 2 bromines)[1].FC-113aB2 : Fluorocarbon nomenclature where "113a" denotes the asymmetric CF₃-CCl₃ backbone, and "B2" indicates two bromines substituting chlorines[4][5]. |
| Common Synonyms | 1-Chloro-1,1-dibromotrifluoroethane; Chlorodibromotrifluoroethane; Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-[1][3] |
| Database Identifiers | PubChem CID: 34529; FDA UNII: 698D9Z22DP[1][6] |
Mechanistic Role in Drug Development
The primary pharmaceutical significance of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane lies in its role as a critical intermediate in the synthesis of the inhalation anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[PubChem][7].
In the traditional commercial synthesis pathway, 2-chloro-1,1,2-trifluoroethylene undergoes bromination to form 1,2-dibromo-1-chloro-1,2,2-trifluoroethane. Because this 1,2-dibromo isomer is thermodynamically less stable, it is subjected to a Lewis acid-catalyzed isomerization. This drives the migration of halogen atoms to form the highly stable trifluoromethyl (CF₃) group, yielding the target 1,1-dibromo intermediate. The causality here is rooted in bond dissociation energies; the CF₃ group is exceptionally stable, providing a strong thermodynamic driving force for the rearrangement[7]. Finally, selective catalytic reduction of one C-Br bond yields Halothane.
Caption: Halothane synthesis pathway via the 1,1-dibromo-1-chloro-2,2,2-trifluoroethane intermediate.
Experimental Methodology: Self-Validating Synthesis Protocols
While isomerization is used commercially, direct gas-phase bromination of 2-chloro-1,1,1-trifluoroethane is a standard laboratory method to access this compound, often resulting as an "over-bromination" byproduct during direct Halothane synthesis[BenchChem][8].
Protocol: Gas-Phase Bromination (Over-Bromination Route)
Causality & Design : The reaction proceeds via high-temperature free-radical halogenation. By intentionally adjusting the molar ratio of the starting alkane to bromine (1:1.5 to 1:2), the sequential radical substitution kinetics are pushed past the mono-brominated state, heavily favoring the di-brominated derivative[8].
Step-by-Step Procedure :
-
Reaction Setup : Pack a quartz reaction tube with quartz pieces to increase the internal surface area. Secure the tube within a high-temperature tube furnace capable of maintaining 600 °C[8].
-
Reactant Introduction : Vaporize liquid bromine and continuously mix it with a gaseous stream of 2-chloro-1,1,1-trifluoroethane. Maintain a strict molar ratio of 1:1.5 to force the equilibrium toward di-bromination[8].
-
High-Temperature Halogenation : Pass the reactant gas mixture through the furnace, precisely heated to a range of 400–500 °C. This thermal energy initiates the homolytic cleavage of Br₂ and propagates the radical chain reaction[8].
-
Product Collection & Scrubbing : Route the hot effluent through a water-cooled condenser. Pass the non-condensable exhaust gases through an alkaline scrubber to safely neutralize the highly corrosive hydrogen bromide (HBr) byproduct[8].
-
Self-Validating Isolation : Subject the crude liquid to fractional distillation. Collect the fraction boiling at approximately 94.1 °C[2].
-
Analytical Validation : Validate the structural integrity of the isolate using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of the molecular ion peak at m/z ~275.8 confirms the di-brominated structure and distinguishes it from the mono-brominated Halothane[2][8]. Furthermore, ¹⁹F NMR must show a sharp singlet integrating to 3F (confirming the intact CF₃ group).
Caption: Experimental workflow for the gas-phase synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.
Quantitative Data Summary
The physical properties of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane dictate its behavior during distillation and handling. The high density and specific boiling point are critical parameters for the fractional isolation described in the protocol above.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂Br₂ClF₃ | PubChem[1] |
| Molecular Weight | 276.28 g/mol | PubChem[1] |
| Boiling Point | 94.1 °C (at 760 mmHg) | LookChem[2] |
| Melting Point | 42 °C – 45 °C | LookChem[2] |
| Density | 2.387 g/cm³ | LookChem[2] |
| Vapor Pressure | 54.9 mmHg (at 25 °C) | LookChem[2] |
| Exact Mass | 275.79869 g/mol | LookChem[2] |
References
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National Center for Biotechnology Information. "1,1,1-Trifluoro-2,2-dibromo-2-chloroethane (CID 34529)". PubChem. URL: [Link]
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National Center for Biotechnology Information. "Halothane (CID 3562)". PubChem. URL: [Link]
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LookChem. "1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Chemical Properties". LookChem. URL: [Link]
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Commercial Availability and Synthetic Methodologies of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Whitepaper
Executive Summary & Chemical Identity
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6) is a highly specialized halogenated hydrocarbon belonging to the chlorofluorocarbon (CFC) class[1]. While historically evaluated for applications in refrigeration and aerosol propellants, its primary relevance in modern chemical research stems from its role as a structural isomer and a mechanistic byproduct in the synthesis of the widely known anesthetic, Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[2].
Understanding the commercial availability, handling, and synthetic pathways of this compound is critical for researchers developing analytical standards or investigating free-radical halogenation kinetics.
Quantitative Physicochemical Profile
The baseline physical properties dictate the downstream handling and distillation parameters required for isolation. The data below summarizes the core metrics of the compound[3],[4]:
| Property | Quantitative Value |
| CAS Number | 754-17-6 |
| Molecular Formula | C₂Br₂ClF₃ |
| Molecular Weight | 276.28 g/mol |
| Boiling Point | 94.1 °C (at 760 mmHg) |
| Melting Point | 42 - 45 °C |
| Density | 2.387 g/cm³ |
| Vapor Pressure | 54.9 mmHg (at 25 °C) |
Commercial Landscape and Sourcing Strategies
Due to international environmental agreements restricting CFCs owing to their ozone depletion potential[1], 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is no longer produced for bulk industrial applications. However, it has achieved commercial mass production exclusively for the research and analytical sector[3].
Procurement requires navigating specialized chemical vendors. The table below outlines representative commercial availability, demonstrating that sourcing is typically restricted to gram-scale quantities for laboratory use[3],[1]:
| Supplier | Stated Purity | Package Size | Approximate Cost (USD/EUR) |
| CymitQuimica | 97.0% | 1 g | € 65.00 |
| SynQuest Laboratories | 97.0% | 5 g | $ 95.00 |
| CymitQuimica | 97.0% | 5 g | € 221.00 |
| AHH | 97.0% | 500 g | $ 805.00 |
| American Custom Chemicals | 95.0% | 5 g | $ 860.48 |
Mechanistic Synthesis & Causality of Over-Bromination
The primary synthetic route to 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is the high-temperature, gas-phase bromination of 2-chloro-1,1,1-trifluoroethane[2].
The Causality of Formation: The target compound is fundamentally the result of "over-bromination" during Halothane synthesis[2]. When 2-chloro-1,1,1-trifluoroethane is exposed to bromine gas at elevated temperatures (400–500 °C), thermal homolysis of Br₂ generates bromine radicals. The first substitution yields the mono-brominated Halothane. However, if the localized molar ratio of bromine is intentionally kept in stoichiometric excess (e.g., 1:1.5 to 1:2), the remaining hydrogen atom on the ethyl backbone becomes susceptible to a secondary radical abstraction. The strong electron-withdrawing nature of the adjacent trifluoromethyl (-CF₃) group stabilizes the intermediate radical, allowing the second bromine atom to successfully substitute, yielding the di-brominated product.
Gas-phase bromination workflow yielding 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.
Self-Validating Experimental Protocol: Synthesis and Isolation
The following protocol outlines the controlled synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, adapted from foundational gas-phase bromination methodologies[2]. This workflow is designed as a self-validating system, ensuring that intermediate failures are caught before final product isolation.
Step 1: Apparatus Assembly & Material Selection
-
Action: Pack a quartz reaction tube with quartz chips and position it within a programmable tube furnace.
-
Causality: Quartz is mandatory because standard borosilicate glass softens and degrades at the 600 °C maximum furnace capacity and the 400–500 °C operational range required for the thermal homolysis of Br₂. The quartz chips increase the internal surface area, ensuring uniform heat distribution and radical propagation.
Step 2: Reactant Vaporization and Mixing
-
Action: Vaporize liquid bromine and mix it with gaseous 2-chloro-1,1,1-trifluoroethane at a continuous molar ratio of 1.5:1 to 2:1 (Bromine:Organofluorine).
-
Causality: A stoichiometric excess of bromine intentionally shifts the reaction kinetics toward the di-brominated product. A 1:1 ratio would prematurely terminate the reaction at the mono-brominated Halothane stage.
Step 3: Thermal Initiation
-
Action: Pass the mixed gas stream through the furnace heated to 450 °C.
-
Causality: At 450 °C, the thermal energy is sufficient to cleave the Br-Br bond homolytically without inducing the thermal decomposition of the robust C-F bonds in the trifluoromethyl group.
Step 4: Condensation and Corrosive Scrubbing (System Validation)
-
Action: Route the effluent through a cold-water condenser (4 °C) into a receiving flask. Direct all non-condensable exhaust gases through a concentrated NaOH scrubber.
-
Causality & Validation: The substitution reaction stoichiometrically produces Hydrogen Bromide (HBr) gas. The rapid acidification of the NaOH scrubber serves as a real-time visual and chemical validation that the substitution reaction is actively occurring. Failure to neutralize HBr results in severe equipment corrosion.
Step 5: Fractional Distillation
-
Action: Subject the crude liquid condensate to fractional distillation, collecting the fraction boiling precisely at 94.1 °C.
-
Causality: The crude mixture contains unreacted starting material, Halothane (BP ~50 °C), and the target di-bromo compound. The significant boiling point differential allows for high-purity isolation of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.
Step 6: Analytical Validation
-
Action: Perform Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F-NMR on the collected fraction.
-
Causality & Validation: GC-MS must confirm the molecular weight (m/z 276.28) and display the distinct isotopic distribution pattern characteristic of a molecule containing two bromine atoms and one chlorine atom. ¹⁹F-NMR validates the intactness of the -CF₃ group, proving no defluorination occurred during the high-temperature furnace phase.
References
-
PubChem: 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3. National Institutes of Health (NIH).4
-
LookChem: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Suppliers and Price. LookChem. 3
-
CymitQuimica: CAS 754-17-6: 1-chloro-1,1-dibromotrifluoroethane. CymitQuimica. 1
-
BenchChem: Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide. BenchChem. 2
-
Alfa Chemistry: CAS 29256-79-9 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. Alfa Chemistry. 5
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Methodological & Application
Application Note: Gas-Phase Synthesis and Isolation of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6)
Introduction and Mechanistic Context
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane ( C2Br2ClF3 ) is a highly halogenated intermediate utilized in advanced organic synthesis. While it is historically recognized as an "over-bromination" byproduct in the industrial manufacturing of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[1], it possesses significant independent value. Specifically, it serves as a critical precursor for generating specialized Grignard reagents ( BrMgCCl=CF2 ) used in the synthesis of chlorodifluoroallyl alcohols, which are versatile intermediates for artificial pyrethroids[2].
The synthesis relies on a high-temperature, gas-phase free-radical halogenation. The strong electron-withdrawing nature of the adjacent trifluoromethyl ( −CF3 ) group significantly increases the bond dissociation energy of the C−H bonds on the ethyl group. Consequently, standard liquid-phase bromination is ineffective, necessitating extreme thermal conditions to initiate the homolytic cleavage of bromine and drive the radical propagation.
Experimental Workflow Visualization
The following diagram illustrates the continuous-flow gas-phase reactor design required to safely and effectively drive this reaction to the di-brominated state.
Continuous gas-phase flow setup for the synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.
Quantitative Data Summary
To ensure reproducibility and establish a self-validating system, the critical physicochemical properties and reaction parameters are summarized below.
| Parameter / Property | Value / Specification | Mechanistic Rationale / Reference |
| Molar Ratio (Precursor: Br2 ) | 1:1.5 to 1:2 | Excess bromine is required to push the equilibrium past the mono-brominated intermediate[1]. |
| Reactor Temperature | 400 °C – 600 °C | Provides the activation energy required for Br2 homolysis and subsequent C−H abstraction[1]. |
| Boiling Point | 94.1 °C (at 760 mmHg) | Critical for the final fractional distillation step to isolate the product from mono-brominated byproducts[3]. |
| Density | 2.387 g/cm³ | Used for phase separation and volumetric calculations during workup[3]. |
| Vapor Pressure | 54.9 mmHg at 25 °C | Indicates high volatility; necessitates robust chilling during condensation[3]. |
Step-by-Step Experimental Protocol
Note: This procedure involves highly corrosive halogens, toxic gases, and extreme temperatures. It must be conducted within a high-performance fume hood using strictly anhydrous, halogen-compatible equipment.
Phase 1: Reactor Preparation
-
Material Selection: Assemble a continuous-flow reactor using a high-purity quartz tube. Expert Insight: Borosilicate glass will degrade and potentially fail under the combined stress of 600 °C heat and corrosive hydrogen bromide ( HBr ) gas. Quartz is mandatory for structural integrity and chemical inertness[1].
-
Surface Area Optimization: Pack the heating zone of the quartz tube with quartz chips or glass wool. This increases the internal surface area, ensuring uniform heat transfer to the rapidly moving gas stream, which prevents localized cold spots that could stall radical propagation.
-
Scrubber Integration: Connect the effluent line of the condenser to a heavy-duty alkaline scrubber (e.g., 20% NaOH solution). The reaction produces stoichiometric amounts of HBr gas, which must be neutralized immediately to prevent equipment corrosion and environmental release.
Phase 2: Gas-Phase Reaction
-
Thermal Equilibration: Power on the tube furnace and allow the packed quartz tube to equilibrate at a target temperature of 500 °C.
-
Vaporization & Mixing:
-
Introduce 2-chloro-1,1,1-trifluoroethane as a metered gas stream.
-
Simultaneously, heat liquid bromine ( Br2 ) in a vaporizer and meter the bromine vapor into a mixing chamber with the fluorocarbon stream.
-
Critical Parameter: Adjust the mass flow controllers to maintain a molar ratio of 1:1.5 to 1:2 (Fluorocarbon to Bromine)[1]. This excess is the primary driver for achieving di-bromination over mono-bromination.
-
-
Reaction: Pass the mixed gas stream through the 500 °C quartz tube. The residence time should be optimized based on the specific tube diameter to ensure complete conversion without inducing thermal decomposition of the carbon backbone.
Phase 3: Isolation and Purification
-
Condensation: Route the hot effluent gases through a water-cooled, and subsequently a brine-chilled (-10 °C), condenser system. The crude product, unreacted bromine, and mono-brominated byproducts will condense into a liquid phase, while HBr passes through to the scrubber[1].
-
Quenching: Wash the condensed crude liquid with a cold, saturated aqueous solution of sodium bisulfite ( NaHSO3 ) to reduce and remove any unreacted, dissolved Br2 . The organic layer will transition from deep red/brown to colorless or pale yellow.
-
Phase Separation: Separate the heavy organic layer (density ~2.387 g/cm³[3]) from the aqueous layer using a separatory funnel. Dry the organic phase over anhydrous magnesium sulfate ( MgSO4 ).
-
Fractional Distillation: Transfer the dried organic liquid to a fractional distillation apparatus equipped with a Vigreux column. Carefully distill the mixture, collecting the fraction that boils at exactly 94.1 °C (at 760 mmHg)[3]. This fraction contains the highly purified 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.
References
-
LookChem. "1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Basic Information and Properties". LookChem. Available at:[Link]
-
Chemistry Letters. "Facile conversion of aldehydes into 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols with 1,1-dibromo-1-chloro-2,2,2-trifluoroethane/magnesium". Oxford Academic. Available at: [Link]
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Application Note: Utilizing 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane as a Trifluoromethylating Agent
Introduction: The Strategic Importance of the Trifluoromethyl Group
In the landscape of modern drug discovery and development, the trifluoromethyl (–CF3) group holds a privileged status.[1][2] Its incorporation into molecular scaffolds can profoundly enhance key pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] The high electronegativity and steric profile of the –CF3 group can shield adjacent functionalities from enzymatic degradation by cytochrome P450 oxidases and improve a drug candidate's membrane permeability.[1][3] Consequently, robust and versatile methods for introducing this moiety are in high demand across the pharmaceutical and agrochemical industries.[4][5]
While numerous trifluoromethylating agents exist, 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (CF3CClBr2) presents itself as a valuable and practical source for generating the trifluoromethyl radical (•CF3). This application note provides a comprehensive guide for researchers, detailing the mechanistic principles, experimental protocols, and practical considerations for employing CF3CClBr2 in trifluoromethylation reactions.
Reagent Profile and Safety Considerations
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, also known as Halon 2311a, is a dense, non-flammable liquid. Its utility as a •CF3 source stems from the relative weakness of the C–Br bonds compared to the C–Cl and C–F bonds, allowing for selective homolytic cleavage to generate the desired radical species.
Table 1: Physicochemical Properties of CF3CClBr2
| Property | Value | Reference |
| IUPAC Name | 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | [6] |
| CAS Number | 754-17-6 | [6] |
| Molecular Formula | C2Br2ClF3 | [6] |
| Molecular Weight | 276.28 g/mol | [6] |
| Appearance | Colorless liquid | |
| Boiling Point | ~108-110 °C |
Safety and Handling:
-
CF3CClBr2 should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, is mandatory.
-
As a halogenated hydrocarbon, it is classified as an ozone-depleting substance.[7] All handling and disposal must comply with local and international regulations, such as those outlined by the EPA, to prevent environmental release.[8][9] Unused reagent should be sent for recycling or destruction via approved methods like liquid injection incineration.[8]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Mechanistic Principles: Generation of the Trifluoromethyl Radical
The central utility of CF3CClBr2 lies in its capacity to serve as a precursor to the trifluoromethyl radical (•CF3). This is typically achieved through a single-electron transfer (SET) process, which can be initiated by various means, including photoredox catalysis or the use of transition metals. The general mechanism involves the reductive cleavage of a C–Br bond.
Photoredox Catalysis Pathway
Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for generating radicals.[1][10] The process, illustrated below, leverages a photocatalyst (PC) that, upon excitation by light, can engage in electron transfer with the substrate.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
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1,1-Dibromo-1-chloro-2,2,2-trifluoroethane in organic synthesis.
Application Notes and Protocols: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane in Organic Synthesis
Executive Summary
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6) is a specialized polyhalogenated alkane. Historically recognized as an "over-brominated" byproduct in the industrial manufacturing of the anesthetic Halothane , this compound has been repurposed as a highly versatile reagent in advanced organic synthesis. Its primary synthetic value lies in its ability to serve as a stable precursor for fluorinated vinyl anions—specifically, for the facile conversion of aldehydes into chlorodifluoroallyl alcohols, which are critical building blocks for synthetic pyrethroids and agrochemicals .
This guide provides field-proven insights, mechanistic causality, and self-validating experimental protocols for both the synthesis and application of this reagent.
Physicochemical Profiling & Quantitative Data
Understanding the physical properties of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is critical for handling, purification, and reaction design. The high density and boiling point differentiate it from its mono-brominated analogs, allowing for straightforward isolation via fractional distillation .
Table 1: Physicochemical Properties
| Parameter | Value | Reference / Causality |
| IUPAC Name | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane | Nomenclature standard |
| CAS Number | 754-17-6 | Registry identification |
| Molecular Weight | 276.28 g/mol | High mass due to polyhalogenation |
| Boiling Point | 94.1 °C (at 760 mmHg) | Enables separation from Halothane (bp ~50 °C) [[1]]([Link]) |
| Density | 2.387 g/cm³ | Forms the heavy bottom layer in aqueous workups |
| Environmental Profile | CFC-class compound | High stability; potential ozone depletion |
Mechanistic Insights: The In Situ Grignard Generation
As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind the activation of CF₃CBr₂Cl. Unlike simple alkyl halides that directly form stable Grignard reagents, the high halogen density on this ethane backbone dictates a two-step cascade when exposed to Magnesium in Tetrahydrofuran (THF) .
-
Defluorinative Elimination: Initial interaction with Mg does not yield a stable dibrominated Grignard. Instead, the molecule rapidly eliminates a fluoride and a bromide ion to form the intermediate alkene, 1-bromo-1-chloro-2,2-difluoroethylene (CClBr=CF₂).
-
Secondary Mg Insertion: Excess magnesium then inserts into the C–Br bond of this newly formed alkene, generating the highly reactive organomagnesium species: BrMgCCl=CF₂ .
Why is this significant? Historically, adding CX=CF₂ anions to carbonyls required dangerous ultra-low temperatures (-130 °C) using lithium bases to prevent the nucleophile from decomposing . The in situ generation of the magnesium variant stabilizes the nucleophile sufficiently to allow the reaction to proceed smoothly at 0 °C, drastically simplifying operational scale-up.
Fig 1: Reaction workflow for the in situ generation of BrMgCCl=CF2 and subsequent nucleophilic addition.
Experimental Protocols
Protocol A: Downstream Application - Synthesis of Chlorodifluoroallyl Alcohols
This protocol details the conversion of aldehydes to 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols, a critical step in pyrethroid synthesis .
Table 2: Reaction Optimization Parameters
| Parameter | Optimized Value | Causality / Effect |
| Temperature | 0 °C | Balances Grignard stability with nucleophilic reaction kinetics. |
| Mg Equivalents | 6.0 Molar Equiv | Excess ensures complete reduction of the CClBr=CF₂ intermediate. |
| Addition Method | Co-addition | Adding aldehyde and halide together traps the transient Grignard immediately. |
Step-by-Step Methodology:
-
Surface Activation: In a flame-dried Schlenk flask under argon, add magnesium turnings (6.0 equiv relative to the target aldehyde). Activate the Mg surface using a single crystal of iodine or a drop of 1,2-dibromoethane. Insight: Activation is non-negotiable; it prevents the dangerous pooling of unreacted polyhalogenated starting material.
-
Solvent Preparation: Suspend the activated Mg in anhydrous THF and cool the system strictly to 0 °C using an ice-water bath.
-
Co-Addition: Dissolve the target aldehyde (1.0 equiv) and 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (1.5 to 2.0 equiv) in anhydrous THF. Add this mixture dropwise to the Mg suspension over 30–45 minutes.
-
Reaction Maturation: Allow the mixture to stir at 0 °C for 1 to 2 hours.
-
Quenching: Carefully quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Self-Validation & Analytical Checkpoints: To validate the success of the Grignard generation and addition, extract a 0.1 mL aliquot prior to quenching. Run a rapid ¹⁹F NMR. The disappearance of the starting material's CF₃ singlet (typically around -70 to -80 ppm) and the emergence of two distinct, non-equivalent fluorine doublets (characteristic of the terminal =CF₂ group) confirms successful conversion [[2]]([Link]).
Protocol B: Upstream Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
If commercial sourcing is unavailable, the reagent can be synthesized via high-temperature, gas-phase free-radical bromination .
Step-by-Step Methodology:
-
Vaporization & Mixing: Vaporize liquid bromine and mix it with gaseous 2-chloro-1,1,1-trifluoroethane. Adjust the molar ratio to 1.5:1 to 2:1 (Br₂ : CF₃CH₂Cl). Insight: The excess bromine intentionally drives the equilibrium toward "over-bromination," favoring the di-bromo product over the mono-bromo Halothane.
-
Thermal Activation: Pass the gaseous mixture through a quartz reaction tube packed with quartz chips, housed in a tube furnace heated to 400–500 °C. This homolytically cleaves the Br-Br bond, initiating the radical chain reaction .
-
Condensation & Scrubbing: Route the effluent gases through a chilled condenser to liquefy the halogenated products. Pass the remaining exhaust through a concentrated NaOH scrubber to neutralize the highly corrosive HBr byproduct.
-
Fractional Distillation: Subject the crude liquid to fractional distillation. Unreacted starting material and mono-brominated byproducts will distill first (~50 °C). Collect the target CF₃CBr₂Cl fraction at >90 °C (bp 94.1 °C) .
Fig 2: High-temperature gas-phase synthesis pathway for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.
Sources
The Untapped Potential of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane as a Trifluoromethylation Reagent: A Guide for Exploratory Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Novel Trifluoromethylation Reagents
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] This small structural modification can profoundly enhance a compound's metabolic stability, lipophilicity, and bioavailability.[1] Consequently, the development of efficient and versatile trifluoromethylating agents is an area of intense research. While a number of effective reagents such as Togni's and Umemoto's reagents, Ruppert's reagent (TMSCF₃), and Langlois' reagent (CF₃SO₂Na) have been established, the exploration of new, potentially more cost-effective or uniquely reactive reagents continues.[2][3][4]
This application note delves into the largely unexplored potential of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (DBCTF) as a trifluoromethylating agent. While not a conventional choice, its chemical structure—possessing a trifluoromethyl group and labile carbon-bromine bonds—suggests its viability in radical-mediated trifluoromethylation reactions. This guide provides a theoretical framework, proposes potential reaction mechanisms, and offers exploratory experimental protocols to investigate the utility of DBCTF in this capacity.
Physicochemical Properties of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
| Property | Value |
| Molecular Formula | C₂Br₂ClF₃ |
| Molecular Weight | 276.278 g/mol [5] |
| CAS Number | 754-17-6[5] |
| Boiling Point | 94.1 °C at 760 mmHg[5] |
| Density | 2.387 g/cm³[5] |
Proposed Reaction Mechanisms: A Radical-Centric Approach
The presence of two C-Br bonds, which are weaker than C-Cl and C-F bonds, suggests that DBCTF is a prime candidate for radical-initiated trifluoromethylation. The generation of a trifluoromethyl radical (•CF₃) could be achieved through several pathways:
Photochemical Initiation
Direct photolysis of DBCTF with UV light could induce homolytic cleavage of a C-Br bond, generating a trifluoromethyl radical.
Caption: Proposed Photochemical Trifluoromethylation Pathway.
Radical Initiator-Induced Decomposition
Common radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal decomposition, can generate radicals that abstract a bromine atom from DBCTF to produce a trifluoromethyl radical.
Caption: Radical Initiator-Mediated Trifluoromethylation.
Transition Metal-Catalyzed Radical Generation
Transition metals, particularly copper, are known to mediate radical trifluoromethylation reactions.[6] A plausible mechanism involves a single-electron transfer (SET) from a low-valent metal complex to DBCTF, leading to the formation of a trifluoromethyl radical.
Caption: Transition Metal-Catalyzed Trifluoromethylation.
Exploratory Experimental Protocols
The following protocols are intended as starting points for investigating the potential of DBCTF as a trifluoromethylation reagent. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, will be necessary.
Protocol 1: Photochemical Trifluoromethylation of an Aromatic Substrate
Objective: To assess the feasibility of direct photochemical trifluoromethylation of an electron-rich aromatic compound.
Materials:
-
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (DBCTF)
-
Anisole (or other suitable aromatic substrate)
-
Acetonitrile (degassed)
-
Quartz reaction vessel
-
UV lamp (e.g., high-pressure mercury lamp)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a quartz reaction vessel, dissolve anisole (1.0 mmol) and DBCTF (1.5 mmol) in degassed acetonitrile (10 mL).
-
Seal the vessel and irradiate with a UV lamp at room temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion or after a set time (e.g., 24 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the trifluoromethylated products.
-
Characterize the products by NMR and mass spectrometry to determine the yield and regioselectivity.
Protocol 2: AIBN-Initiated Radical Trifluoromethylation of an Alkene
Objective: To investigate the trifluoromethylation of an alkene using a radical initiator.
Materials:
-
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (DBCTF)
-
Styrene (or other suitable alkene)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (degassed)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add styrene (1.0 mmol), DBCTF (1.5 mmol), and AIBN (0.1 mmol).
-
Add degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS.
-
After consumption of the starting material or after a set time (e.g., 12 hours), cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Characterize the products to determine the structure and yield.
Protocol 3: Copper-Catalyzed Trifluoromethylation of an Arylboronic Acid
Objective: To explore a transition metal-catalyzed cross-coupling approach.
Materials:
-
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (DBCTF)
-
Phenylboronic acid (or other arylboronic acid)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an oven-dried reaction tube, combine phenylboronic acid (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF (5 mL) followed by DBCTF (1.5 mmol).
-
Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent, and wash the combined organic layers with brine.
-
Dry, concentrate, and purify the product by column chromatography.
-
Characterize the product to confirm the formation of the trifluoromethylated arene.
Potential Advantages and Challenges
Potential Advantages:
-
Cost-Effectiveness: If DBCTF is a readily available byproduct of other industrial processes, such as the synthesis of halothane, it could be a more economical source of the trifluoromethyl group compared to specialized reagents.[7]
-
Unique Reactivity: The specific halogen substitution pattern of DBCTF might lead to unique reactivity or selectivity profiles not observed with other trifluoromethylating agents.
Challenges:
-
Lack of Selectivity: Radical reactions can sometimes suffer from a lack of selectivity, potentially leading to a mixture of products.
-
Byproduct Formation: The fate of the remaining CBrCl₂ fragment needs to be considered, as it could lead to the formation of undesired byproducts.
-
Safety and Handling: As with many halogenated hydrocarbons, the toxicity and environmental impact of DBCTF would need to be carefully evaluated.[8]
Comparison with Established Trifluoromethylation Reagents
| Reagent | Type | Common Application | Mechanism |
| Togni's Reagents | Electrophilic | Trifluoromethylation of nucleophiles (e.g., alcohols, thiols, enamines)[9] | Transfer of a "CF₃⁺" equivalent |
| Umemoto's Reagents | Electrophilic | Trifluoromethylation of arenes, heteroarenes, and unsaturated bonds[3] | Transfer of a "CF₃⁺" equivalent |
| Ruppert's Reagent (TMSCF₃) | Nucleophilic | Trifluoromethylation of carbonyls and other electrophiles[3][10] | Source of a trifluoromethyl anion (CF₃⁻) |
| Langlois' Reagent (CF₃SO₂Na) | Radical | Radical trifluoromethylation of alkenes and arenes[2] | Generation of a trifluoromethyl radical (•CF₃) via SET |
| 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (DBCTF) | Proposed: Radical | Exploratory | Proposed: Generation of •CF₃ via C-Br bond cleavage |
Conclusion and Future Outlook
While 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is not an established trifluoromethylation reagent, its chemical structure holds promise for its application in radical-mediated transformations. The exploratory protocols and mechanistic hypotheses presented in this guide are intended to inspire and facilitate research into the potential of this underutilized compound. Successful development of DBCTF as a trifluoromethylation reagent would not only expand the synthetic chemist's toolbox but could also offer a more cost-effective and atom-economical approach to the synthesis of valuable trifluoromethylated molecules. Further investigation into its reactivity, scope, and safety is warranted to fully assess its utility in modern organic synthesis.
References
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2021). Molecules. Available at: [Link]
- Comparative Analysis of 1,1-Dibromo-2-chlorotrifluoroethane: A Guide for Researchers. (2025). Benchchem.
-
Trifluoromethylation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (2018). Journal of the American Chemical Society. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). Symmetry. Available at: [Link]
- Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform. (n.d.). University of Michigan.
-
Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. (2013). Accounts of Chemical Research. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2019). Molecules. Available at: [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of trifluoromethyl alkanes. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (2011). Proceedings of the National Academy of Sciences. Available at: [Link]
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Journal of the American Chemical Society.
- Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022). ACS Omega.
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022). ACS Omega. Available at: [Link]
- Transition Metal-Catalyzed C—H Trifluoromethylation. (2012). Chinese Journal of Organic Chemistry.
-
Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. (2017). Journal of Chemical Sciences. Available at: [Link]
- Mn-Mediated Electrochemical Trifluoromethylation/C(sp2)–H Functionalization Cascade for the Synthesis of Azaheterocycles. (2019). Organic Letters.
- Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. (2018). Chemical Science.
- Trifluoromethylation of α-haloketones. (2012). Organic Letters.
- Radical trifluoromethyl
- Introducing a new radical trifluoromethylation reagent. (2002).
-
Carbon Trifluoromethylation (IOC 49). (2022). YouTube. Available at: [Link]
- Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide. (2025). Benchchem.
- ChemInform Abstract: 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) as a Building Block for Fluorine Compounds. (2010). ChemInform.
- Copper-Mediated Direct Trifluoromethylation of Trichloromethyl Alkanes. (2025). Organic Letters.
-
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. (n.d.). LookChem. Available at: [Link]
-
1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. (n.d.). PubChem. Available at: [Link]
-
Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
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- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
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- 10. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Isolation and Purification of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Mechanistic Context & Impurity Profiling
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6) is a specialized halogenated intermediate frequently encountered in organofluorine chemistry. It is predominantly generated as a di-brominated byproduct during the high-temperature (400–500 °C) gas-phase bromination of 2-chloro-1,1,1-trifluoroethane—a process primarily designed to yield the anesthetic Halothane[1],[2].
Because the synthesis proceeds via successive free-radical halogenations, the crude condensate is inherently a complex mixture. To design a rational purification scheme, we must first profile the expected impurities:
-
Unreacted Precursors: 2-chloro-1,1,1-trifluoroethane.
-
Mono-brominated Intermediate: 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)[1].
-
Inorganic Reagents/Byproducts: Dissolved hydrogen bromide (HBr) gas and unreacted elemental bromine (Br₂)[1].
Physicochemical Data for Separation
A successful purification strategy exploits the distinct physicochemical properties of the mixture's components. The significant differences in boiling points dictate that liquid-liquid extraction followed by high-efficiency fractional distillation is the optimal method for isolating the target compound[1],[3].
| Compound | Role in Mixture | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Chloro-1,1,1-trifluoroethane | Unreacted Precursor | 118.49 | 6.1 | 1.33 |
| Bromine (Br₂) | Excess Reagent | 159.80 | 58.8 | 3.10 |
| 2-Bromo-2-chloro-1,1,1-trifluoroethane | Major Byproduct | 197.38 | 50.2 | 1.87 |
| 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | Target Product | 276.28 | 94.1 | 2.38 |
(Data compiled from PubChem[4] and LookChem[3])
Principles of the Purification Strategy (Causality)
As an application scientist, it is critical to understand why each step is performed, ensuring the protocol acts as a self-validating system:
-
Aqueous Quenching: The crude mixture is highly acidic due to HBr. An initial cold water wash extracts the bulk of this highly water-soluble gas, preventing acid-catalyzed degradation during later heating steps[1].
-
Alkaline/Thiosulfate Wash: A subsequent wash with dilute sodium hydroxide and sodium thiosulfate serves a dual purpose. The NaOH neutralizes residual acidity, while the thiosulfate acts as a reducing agent, converting volatile, oxidative Br₂ into benign, water-soluble bromide salts ( 2S2O32−+Br2→S4O62−+2Br− ).
-
Desiccation: Residual water must be strictly removed using anhydrous magnesium sulfate (MgSO₄). If left in the mixture, water can cause violent bumping during distillation and promote the hydrolysis of the halocarbons at elevated temperatures.
-
Fractional Distillation: With inorganic impurities removed, the organic layer is distilled. The ~44 °C boiling point differential between the mono-brominated byproduct (50.2 °C)[5] and the di-brominated target (94.1 °C)[3] allows for excellent resolution using a standard Vigreux column.
Detailed Experimental Protocol
Safety Note: All procedures must be conducted in a heavily ventilated fume hood. 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane and its precursors are volatile halocarbons; inhalation exposure should be strictly avoided[5].
Phase 1: Quenching and Neutralization
-
Transfer the crude liquid condensate into a suitably sized separatory funnel.
-
Water Wash: Add an equal volume of ice-cold deionized water. Stopper the funnel, invert, and gently vent immediately to release pressure (due to HBr gas release). Shake gently, vent again, and allow the phases to separate.
-
Collect the lower organic layer (halocarbons are significantly denser than water, ρ>1.8 g/cm³). Discard the upper aqueous layer.
-
Reductive/Alkaline Wash: Return the organic layer to the separatory funnel. Add a half-volume of a prepared aqueous solution containing 5% w/v NaOH and 5% w/v Na₂S₂O₃[1].
-
Shake vigorously with frequent venting.
-
Self-Validating Checkpoint: The organic layer will transition from a reddish-brown color (indicating free bromine) to a clear, colorless liquid once the reduction is complete.
-
-
Allow phase separation and carefully drain the lower organic layer into a clean Erlenmeyer flask.
Phase 2: Desiccation
-
Add anhydrous MgSO₄ to the organic layer in small portions while swirling.
-
Self-Validating Checkpoint: Continue adding until the drying agent no longer clumps and flows freely like fine sand, indicating all residual water has been absorbed.
-
-
Seal the flask and allow it to stand for 15–20 minutes.
-
Filter the mixture through a fluted filter paper or a glass frit to remove the hydrated MgSO₄, collecting the dried organic filtrate in a round-bottom distillation flask.
Phase 3: High-Efficiency Fractional Distillation
-
Assemble a fractional distillation apparatus utilizing a Vigreux column (minimum 20 cm) to ensure adequate theoretical plates for separation. Attach a short-path condenser and a multi-neck receiving flask assembly (cow receiver) chilled in an ice bath.
-
Add PTFE boiling chips to the distillation flask to prevent bumping.
-
Apply heat gradually using a temperature-controlled heating mantle.
-
Fraction 1 (Fore-run): Collect the fraction boiling between 48 °C and 55 °C. This consists primarily of the mono-brominated byproduct (Halothane)[5] and any trace unreacted starting materials.
-
Intermediate Fraction: A small transition fraction may be collected between 55 °C and 90 °C.
-
Fraction 2 (Target Product): Switch the receiver to collect the purified 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.
-
Self-Validating Checkpoint: The vapor temperature will plateau and hold steady at ~93–95 °C, confirming the distillation of the pure di-brominated target[3].
-
-
Discontinue heating when only a small volume of heavy residue remains in the boiling flask. Do not distill to dryness.
Workflow Visualization
Purification workflow for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane crude mixture.
References
-
PubChem Compound Summary for CID 34529, 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. National Center for Biotechnology Information. Available at: [Link]
-
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Chemical Properties. LookChem. Available at: [Link]
-
ICSC 0277 - HALOTHANE. International Labour Organization (ILO). Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane|lookchem [lookchem.com]
- 4. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0277 - HALOTHANE [chemicalsafety.ilo.org]
Application Note: Catalytic Activation and Synthetic Utility of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF₃CBr₂Cl)
Executive Summary
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF₃CBr₂Cl) is a highly versatile, polyhalogenated building block utilized extensively in advanced organic synthesis and pharmaceutical manufacturing [1]. Its unique structural architecture—featuring three distinct types of carbon-halogen bonds on a single ethane backbone—presents an exceptional opportunity for orthogonal catalytic activation. This application note provides an authoritative guide on the catalytic methodologies involving CF₃CBr₂Cl, specifically focusing on its role as a precursor in the synthesis of the inhalation anesthetic Halothane via selective hydrogenolysis [2], and its emerging utility in photoredox-catalyzed radical addition reactions [3].
Physicochemical Properties & Reactivity Profile
The synthetic utility of CF₃CBr₂Cl is dictated by the differential bond dissociation energies (BDE) of its halogens. The catalytic protocols described herein exploit the lability of the C-Br bond while preserving the C-Cl and C-F bonds.
Table 1: Reactivity Profile and Bond Energetics of CF₃CBr₂Cl
| Property / Bond | Value / Energy | Implication for Catalysis & Synthesis |
| Boiling Point | 94.1 °C | Enables straightforward purification via fractional distillation. |
| C-F Bond | ~488 kJ/mol | Highly inert; remains intact under both transition-metal and photoredox catalysis. |
| C-Cl Bond | ~330 kJ/mol | Moderately stable; requires harsh conditions or specific ligands for activation. |
| C-Br Bond | ~280 kJ/mol | Highly labile; the primary site for oxidative addition and Single-Electron Transfer (SET). |
Causality Insight: The ~50 kJ/mol energy gap between the C-Br and C-Cl bonds is the thermodynamic foundation that allows for the selective monodebromination of CF₃CBr₂Cl without triggering a cascade of complete dehalogenation.
Application 1: Platinum-Catalyzed Selective Hydrogenolysis (Halothane Synthesis)
The most prominent industrial and laboratory-scale catalytic reaction involving CF₃CBr₂Cl is its selective reduction to 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) [2].
Mechanistic Rationale
To achieve monodebromination, a Platinum on Carbon (Pt/C) catalyst is strictly preferred over Palladium (Pd/C). Palladium exhibits a higher propensity for hydrodechlorination, which would lead to the over-reduced byproduct 1,1,1-trifluoroethane. Platinum provides optimal hydrogen activation at the surface while maintaining a high kinetic barrier against C-Cl bond cleavage. Furthermore, the addition of an acid scavenger (e.g., Sodium Acetate) is critical; the reaction generates stoichiometric hydrobromic acid (HBr), which can poison the Pt surface and halt the catalytic cycle.
Figure 1: Mechanism of Pt-catalyzed selective hydrogenolysis of CF3CBr2Cl to Halothane.
Protocol 1: Selective Monodebromination
This protocol is designed as a self-validating system; adherence to the temperature and volumetric uptake parameters ensures product fidelity.
Reagents:
-
CF₃CBr₂Cl (1.0 equiv, 100 mmol)
-
5% Pt/C catalyst (0.5 mol% Pt)
-
Sodium acetate (NaOAc, anhydrous) (1.1 equiv, 110 mmol)
-
Methanol (anhydrous, 100 mL)
-
Hydrogen gas (H₂, 1 atm)
Step-by-Step Methodology:
-
Reactor Preparation: To a flame-dried, 250 mL heavy-walled hydrogenation flask, add the 5% Pt/C catalyst and anhydrous NaOAc.
-
Causality: Loading the dry catalyst before the solvent prevents localized heating and potential ignition of methanol vapors.
-
-
Solvent & Substrate Addition: Carefully add 100 mL of anhydrous methanol, followed by CF₃CBr₂Cl. Swirl gently to suspend the catalyst.
-
Atmosphere Exchange: Seal the flask and attach it to a hydrogenation apparatus (e.g., Parr shaker or balloon setup). Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Catalytic Reduction: Pressurize the system with H₂ to 1 atm. Initiate vigorous stirring (≥800 rpm) to overcome gas-liquid mass transfer limitations. Maintain the reaction temperature strictly between 20 °C and 25 °C using a water bath.
-
Validation Checkpoint: Monitor the volumetric uptake of H₂. The reaction is complete when exactly 1 molar equivalent of H₂ (approx. 2.45 L at 25 °C, 1 atm) is consumed. Cessation of H₂ uptake validates that monodebromination is successful and over-reduction has not occurred.
-
-
Workup: Vent the H₂ safely. Filter the reaction mixture through a tight pad of Celite to remove the Pt/C catalyst and precipitated NaBr. Wash the filter cake with a small volume of cold methanol.
-
Purification: Isolate the Halothane product via fractional distillation. Collect the fraction boiling at 50–51 °C.
Application 2: Photoredox-Catalyzed Radical Addition
Beyond traditional transition-metal hydrogenolysis, CF₃CBr₂Cl serves as an excellent radical precursor via Single-Electron Transfer (SET) photoredox catalysis.
Mechanistic Rationale
Under visible light irradiation, a photocatalyst (e.g., fac-Ir(ppy)₃) reaches an excited state (PC). Due to the low reduction potential of the C-Br bond in CF₃CBr₂Cl, the PC can donate an electron to the substrate, triggering mesolytic cleavage. This ejects a bromide anion and generates the highly electrophilic •C(Cl)(Br)CF₃ radical. This radical can subsequently be trapped by unactivated alkenes to form complex halogenated adducts [3].
Figure 2: Photoredox-catalyzed single-electron transfer (SET) activation of CF3CBr2Cl.
Protocol 2: Visible-Light Mediated Alkene Halogenation
Reagents:
-
CF₃CBr₂Cl (1.5 equiv, 1.5 mmol)
-
Terminal Alkene (e.g., 1-octene) (1.0 equiv, 1.0 mmol)
-
fac-Ir(ppy)₃ (1.0 mol%)
-
Ascorbic acid (Sacrificial reductant) (1.5 equiv)
-
Degassed Dimethylformamide (DMF, 10 mL)
Step-by-Step Methodology:
-
Preparation: In a 20 mL clear glass vial equipped with a magnetic stir bar, combine the alkene, fac-Ir(ppy)₃, and ascorbic acid.
-
Solvent & Substrate Addition: Add 10 mL of DMF followed by CF₃CBr₂Cl.
-
Degassing: Seal the vial with a PTFE septum cap. Sparge the solution with Argon gas for 15 minutes.
-
Causality: Oxygen is a potent triplet quencher and radical scavenger. Failure to rigorously degas the solvent will result in the quenching of the excited state photocatalyst and the formation of peroxy radicals, drastically reducing the yield.
-
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir the mixture vigorously at room temperature for 12 hours.
-
Validation Checkpoint: The reaction mixture should maintain the characteristic luminescence of the Ir-catalyst. If the solution turns dark brown/black, it indicates catalyst degradation, likely due to thermal overheating. Ensure the photoreactor has adequate cooling fans.
-
-
Workup: Dilute the mixture with water (30 mL) and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Comparative Note: Stoichiometric Organometallic Activation
While this guide focuses on catalytic pathways, it is essential for drug development professionals to note that CF₃CBr₂Cl can also be activated stoichiometrically. As demonstrated by Fujita and Hiyama, treatment of CF₃CBr₂Cl with Magnesium metal in THF at 0 °C generates a Grignard-type reagent (BrMgCCl=CF₂) in situ. This intermediate undergoes facile addition to aldehydes, yielding 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols in excellent yields [4]. This stoichiometric approach perfectly complements the catalytic methods by providing access to difluoroallyl alcohol motifs crucial for synthetic pyrethroids.
References
-
PubChem. "1,1,1-Trifluoro-2,2-dibromo-2-chloroethane". Source: nih.gov. URL: [Link]
-
PubChem. "Halothane". Source: nih.gov. URL: [Link]
-
Fujita, M., & Hiyama, T. (1988). "Facile Conversion of Aldehydes into 1-Substituted 2-Chloro-3,3-difluoro-2-propen-1-ols with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane/Magnesium Reagent". Bulletin of the Chemical Society of Japan. Source: oup.com. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Managing Byproducts in 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF3CBr2Cl) Reactions
Welcome to the Technical Support Center for organofluorine chemistry. This guide is designed for researchers and drug development professionals dealing with the complex reactivity of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (CF3CBr2Cl) .
This halogenated hydrocarbon presents a dual identity in chemical synthesis: it is a notorious over-bromination byproduct in the industrial synthesis of the anesthetic Halothane, yet it serves as a highly valuable precursor for generating fluorinated Grignard reagents in situ. This guide synthesizes field-proven troubleshooting insights to help you control byproduct formation and optimize your synthetic workflows.
Mechanistic Overview & Causality
Understanding the causality behind byproduct formation is critical for experimental control. During the gas-phase bromination of 2-chloro-1,1,1-trifluoroethane at 400–500 °C, free-radical substitution occurs[1]. While the mono-brominated product (Halothane) is desired, excess bromine or prolonged residence time lowers the activation energy barrier for a second radical abstraction, yielding the di-brominated CF3CBr2Cl byproduct[1].
Conversely, when CF3CBr2Cl is deliberately reacted with magnesium to form a Grignard reagent ( BrMgCCl=CF2 ), the reaction involves a rapid dehalogenation. Because this intermediate is highly unstable and prone to β -elimination or self-condensation, the reaction inherently generates significant inorganic byproducts (MgFBr, MgBr2) and requires specific stoichiometric excesses to trap the intermediate with aldehydes before it decomposes[2].
Reaction pathways of CF3CBr2Cl formation and its Grignard-mediated conversion.
Troubleshooting Guides & FAQs
Q1: During the gas-phase synthesis of Halothane, I am observing >20% formation of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane. How can I suppress this byproduct? A: The formation of CF3CBr2Cl is a direct result of "over-bromination" during the free-radical halogenation process[1].
-
Causality: The ethyl group's hydrogen atoms are sequentially abstracted by bromine radicals. High localized concentrations of Br2 or temperatures exceeding 500 °C drive the second bromination event.
-
Solution: Adjust the molar ratio of 2-chloro-1,1,1-trifluoroethane to bromine to strictly favor mono-bromination (e.g., maintain a large excess of the organic substrate, typically >3:1)[1]. Ensure rapid quenching of the reaction gases by passing the effluent immediately through a condenser.
Q2: I am using CF3CBr2Cl with Magnesium to synthesize chlorodifluoroallyl alcohols from aldehydes, but I only recover unreacted aldehyde and inorganic salts. What went wrong? A: Your Grignard intermediate ( BrMgCCl=CF2 ) decomposed before it could undergo carbonyl addition.
-
Causality: The Grignard reagent generated from CF3CBr2Cl is notoriously unstable. If you use a 1:1 molar ratio of CF3CBr2Cl to Mg, 19F NMR will confirm the formation of the CClBr=CF2 species, but it will fail to add to the aldehyde due to rapid degradation into self-condensation byproducts and magnesium halides[2].
-
Solution: You must use a massive stoichiometric excess to drive the in-situ trapping. The proven protocol requires 3 molar equivalents of CF3CBr2Cl and 6 molar equivalents of magnesium chips relative to the aldehyde, strictly maintained at 0 °C[2].
Troubleshooting workflow for optimizing chlorodifluoroallyl alcohol yields.
Q3: What are the primary byproducts in the Grignard-mediated aldehyde addition, and how do I separate them? A: The primary byproducts are inorganic magnesium salts ( MgBr2 and MgFBr ) resulting from the elimination of a fluoride ion during the formation of the C=C double bond, as well as unreacted CF3CBr2Cl.
-
Causality: The transformation of a saturated CF3CBr2Cl molecule into an unsaturated BrMgCCl=CF2 intermediate inherently ejects halogens[2].
-
Solution: The unreacted CF3CBr2Cl can be easily removed under reduced pressure due to its relatively low boiling point (94.1 °C at 760 mmHg) and high density of 2.387 g/cm³[3]. The inorganic salts are removed via an aqueous ammonium chloride wash.
Experimental Protocol: Grignard-Mediated Carbonyl Addition
Objective: To synthesize RCH(OH)CCl=CF2 via the in-situ generation of BrMgCCl=CF2 from CF3CBr2Cl[2].
Self-Validating Mechanism: This protocol validates its own progression through two observable phenomena: First, the generation of a mild exotherm upon the addition of CF3CBr2Cl to the Mg/aldehyde suspension confirms the activation of the magnesium surface. Second, the phase separation during the aqueous NH4Cl workup isolates the dense unreacted CF3CBr2Cl in the organic layer, allowing for mass balance verification via quantitative recovery during vacuum concentration.
Step-by-Step Methodology:
-
Solvent Preparation: Dry Tetrahydrofuran (THF) over benzophenone ketyl and freshly distill before use to prevent premature protonation of the highly basic Grignard reagent[2].
-
Reaction Setup: In a flame-dried, argon-purged flask, add 6.0 mmol of magnesium chips and 1.0 mmol of the target aldehyde dissolved in 5 mL of anhydrous THF[2].
-
Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add 3.0 mmol of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane dropwise over 15 minutes. Critical: Do not allow the temperature to rise above 5 °C, as this accelerates the decomposition of the intermediate into unwanted byproducts[2].
-
Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC).
-
Quenching & Workup: Quench the reaction by carefully adding 10 mL of saturated aqueous NH4Cl . Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate under reduced pressure to evaporate the unreacted CF3CBr2Cl (Boiling point: 94.1 °C)[3]. Purify the residue via silica gel column chromatography.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements and byproduct profiles across the two primary reaction environments involving CF3CBr2Cl.
| Parameter | Halothane Synthesis (Gas-Phase) | Grignard Carbonyl Addition (Liquid-Phase) |
| Primary Goal | CF3CHBrCl (Halothane) | RCH(OH)CCl=CF2 (Allyl Alcohol) |
| Role of CF3CBr2Cl | Undesired Byproduct | Primary Precursor |
| Optimal Molar Ratio | Substrate: Br2 (>3:1) | Aldehyde:CF3CBr2Cl:Mg (1:3:6) |
| Operating Temperature | 400–500 °C | 0 °C |
| Major Byproducts | CF3CBr2Cl, HBr | MgBr2 , MgFBr , Unreacted CF3CBr2Cl |
| Byproduct Mitigation | Reduce Br2 concentration, rapid cooling | Aqueous NH4Cl wash, vacuum distillation |
References
-
Benchchem. "Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide". 1
-
Fujita, M., & Hiyama, T. (1988). "1,1-Dibromo-1-chloro-2,2,2-trifluoroethane/Magnesium Reagent". Bulletin of the Chemical Society of Japan, 61(9), 3321–3322. 2
-
PubChem. "1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3". 4
-
LookChem. "1,1-Dibromo-1-chloro-2,2,2-trifluoroethane". 3
Sources
Improving yield of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane synthesis.
Topic: Troubleshooting & Yield Optimization for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Synthesis (CAS: 754-17-6) Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly halogenated ethanes. 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is a sterically hindered, electron-deficient molecule. It is most commonly encountered as an "over-brominated" byproduct during the manufacturing of the anesthetic Halothane, but synthesizing it as a primary target requires precise thermodynamic control.
This guide provides field-proven standard operating procedures (SOPs), mechanistic troubleshooting, and self-validating workflows to maximize your target yield.
Section 1: Validated Experimental Protocols
There are two primary synthetic routes to access this compound. Each protocol below is designed as a self-validating system, ensuring that causality and mechanistic integrity drive your experimental choices.
Route A: High-Temperature Gas-Phase Bromination
This route relies on free-radical substitution. The kinetic product is the mono-brominated Halothane; achieving the di-brominated target requires forcing conditions to drive the1[1].
-
Step 1: System Purge & Preheat: Pack a quartz reaction tube with quartz chips (to increase surface area) and place it in a tube furnace. Purge the system with anhydrous N₂ for 30 minutes. Causality: Removing atmospheric oxygen prevents the formation of phosgene-like oxidative byproducts at high temperatures. Heat the furnace to 400–500 °C.
-
Step 2: Reactant Mixing: Vaporize liquid bromine and mix it with gaseous 2-chloro-1,1,1-trifluoroethane. Maintain a strict molar ratio of 1:2 (Precursor:Br₂). Causality: A high bromine concentration is thermodynamically required to push the reaction past the mono-brominated intermediate.
-
Step 3: Continuous Flow Reaction: Pass the mixed gases through the heated quartz tube. The elevated temperature provides the exact activation energy needed for homolytic Br-Br cleavage without exceeding the C-C bond dissociation energy.
-
Step 4: Condensation & Scrubbing: Pass the effluent through a cold-water condenser into a receiving flask. Vent the highly corrosive HBr byproduct gas through a concentrated NaOH scrubber.
-
Step 5: Self-Validation Checkpoint: Pull an aliquot of the crude condensate for ¹⁹F NMR analysis. Validation: The disappearance of the doublet associated with the -CHBrCl proton (indicating residual Halothane) and a clean downfield shift of the -CF₃ signal confirms complete di-bromination.
Route B: Alkene Bromination & Lewis Acid Isomerization
This route utilizes an addition reaction followed by a thermodynamically driven halogen migration, relying on the2[2].
-
Step 1: Electrophilic Addition: Bubble 2-chloro-1,1,2-trifluoroethylene into a reactor containing liquid bromine at 20 °C to quantitatively form the intermediate 1,2-dibromo-1-chloro-1,2,2-trifluoroethane.
-
Step 2: Catalyst Preparation: In a strictly inert, argon-filled glovebox, weigh out fresh, anhydrous aluminum chloride (AlCl₃). Causality: AlCl₃ is highly hygroscopic; moisture irreversibly hydrolyzes it into inactive Al(OH)₃ and HCl, which will immediately stall the subsequent isomerization.
-
Step 3: Isomerization: Introduce the anhydrous AlCl₃ (approx. 5 mol%) to the liquid intermediate. Heat gently to 50–80 °C. The strong electron-withdrawing nature of the -CF₃ group makes the 1,1-dibromo isomer thermodynamically more stable, driving the Lewis acid-catalyzed halogen migration.
-
Step 4: Self-Validation Checkpoint: Monitor the reaction via GC-MS. Validation: You will observe a distinct shift in retention time as the 1,2-dibromo intermediate converts to the 1,1-dibromo product. The preservation of the identical m/z molecular ion peak confirms successful isomerization without degradation.
Section 2: Quantitative Yield Metrics
The following table summarizes the expected quantitative data and operational parameters for both synthetic pathways to aid in process selection.
| Synthesis Route | Starting Precursor | Reagents / Catalyst | Optimal Temp | Expected Yield | Primary Byproducts / Impurities |
| Gas-Phase Substitution | 2-Chloro-1,1,1-trifluoroethane | Br₂ (Excess) | 400–500 °C | 65–75% | Halothane, HBr, unreacted precursor |
| Alkene Bromination & Isomerization | 2-Chloro-1,1,2-trifluoroethylene | Br₂, Anhydrous AlCl₃ | 20–80 °C | 80–85% | 1,2-dibromo isomer (if incomplete) |
Section 3: Troubleshooting Desk (FAQs)
Q1: My gas-phase bromination is yielding mostly 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). How do I force the formation of the di-bromo target? A1: This is a classic kinetic vs. thermodynamic trap. The mono-brominated product (Halothane) forms rapidly as the kinetic intermediate. To push the equilibrium toward the di-bromo product, you must increase the molar ratio of bromine to your precursor to at least 2:1 (or even 2.5:1). Additionally, verify that your furnace's hot zone is maintaining a true 400–500 °C; temperatures below 400 °C lack the energy to sustain the secondary radical propagation required for "over-bromination."
Q2: During Route B, the reaction stalls completely at the 1,2-dibromo-1-chloro-1,2,2-trifluoroethane intermediate. What is causing this? A2: The stalling is almost certainly due to catalyst deactivation. The isomerization relies entirely on the Lewis acidity of AlCl₃. Even trace amounts of atmospheric moisture in your glassware or reagents will hydrolyze the catalyst. To resolve this, ensure all glassware is rigorously flame-dried under vacuum, degas your intermediate prior to catalyst addition, and only use a fresh, factory-sealed batch of AlCl₃ opened inside a dry box.
Q3: I am observing significant black carbon deposition (coking) inside my quartz tube during the gas-phase reaction. How can I prevent this? A3: Coking indicates severe thermal degradation. When temperatures exceed 550–600 °C, the activation energy surpasses the C-C bond dissociation threshold, leading to complete defluorination, dehalogenation, and carbon buildup. Recalibrate your tube furnace thermocouples to ensure you are not overshooting 500 °C. Furthermore, increase your carrier gas flow rate to reduce the residence time of the molecules inside the hot zone.
Section 4: Pathway Visualization
The following diagram illustrates the mechanistic logic and workflow for both synthetic routes.
Dual synthetic pathways for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane production.
Section 5: References
-
BenchChem. "Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide." BenchChem Technical Support.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3562, Halothane." PubChem.
Sources
Challenges in handling 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.
Technical Support Center: Handling & Troubleshooting 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Overview 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6) is a highly substituted halogenated hydrocarbon. In pharmaceutical and chemical development, it is most frequently encountered as an "over-brominated" byproduct during the high-temperature synthesis of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) [1]. Due to its structural similarity to the active pharmaceutical ingredient (API), handling, isolating, and analyzing this compound presents unique challenges.
This support center provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to manage this compound effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: Mechanistically, why does 1,1-dibromo-1-chloro-2,2,2-trifluoroethane form during halothane synthesis? A1: The primary synthetic route for Halothane involves the gas-phase, free-radical bromination of 2-chloro-1,1,1-trifluoroethane at elevated temperatures (400–500 °C) [2]. While the reaction is optimized for mono-bromination, the presence of excess bromine radicals inevitably leads to secondary hydrogen abstraction at the C1 position. Because the C-H bond in the mono-brominated intermediate is still susceptible to radical attack, the di-brominated isomer (1,1-dibromo-1-chloro-2,2,2-trifluoroethane) forms as a persistent impurity.
Free-radical halogenation pathway showing the formation of the dibrominated byproduct.
Q2: What are the critical physical properties I must account for during isolation and analysis? A2: Understanding the physical properties is essential for designing extraction and distillation workflows. The addition of a second heavy bromine atom significantly alters its boiling point and density compared to Halothane [3].
| Property / Parameter | Value | Experimental Causality & Relevance |
| Molecular Weight | 276.28 g/mol | Identifiable via distinct m/z 274, 276, 278, 280 isotope clusters in MS due to the Br₂Cl halogen pattern. |
| Boiling Point | 91–92 °C | Enables physical separation via fractional distillation from Halothane (b.p. 50.2 °C). |
| Density | > 1.87 g/cm³ | Forms the heavy bottom layer during liquid-liquid aqueous extractions. |
| State at RT | Colorless liquid | Highly volatile; requires sealed, amber glass vials to prevent evaporation and photo-oxidation. |
Q3: How should I store the isolated compound to prevent degradation? A3: Like many heavily halogenated ethanes, 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is susceptible to spontaneous photo-oxidation when exposed to UV light, which yields toxic degradants such as phosgene, hydrogen bromide (HBr), and hydrogen chloride (HCl). Causality: UV photons provide sufficient energy to cleave the relatively weak C-Br bonds (approx. 280 kJ/mol), initiating a radical degradation cascade. Store the compound in tightly sealed, amber glass ampoules or PTFE-lined bottles at 2–8 °C.
Section 2: Troubleshooting & Experimental Protocols
Issue 1: Poor Separation of the Dibromo Byproduct from Halothane
Symptom: GC-FID analysis of the purified Halothane fraction shows >1% contamination of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane. Causality: The distillation was likely performed too rapidly or without sufficient theoretical plates. If the heating mantle temperature exceeds the vaporization threshold of the dibromo compound before the mono-bromo compound is fully depleted, co-distillation occurs.
Self-Validating Fractional Distillation Protocol: This protocol utilizes the ~41 °C boiling point differential to create a self-validating separation system. If the temperature plateaus are strictly observed, the physical constants guarantee the purity of the fractions.
-
Apparatus Setup: Assemble a fractional distillation apparatus utilizing a vacuum-jacketed Vigreux column. Causality: The Vigreux column increases the number of theoretical plates, ensuring that heavier dibromo vapors condense and fall back into the boiling flask while the lighter Halothane vapors proceed to the condenser.
-
Initial Heating: Apply heat slowly using a temperature-controlled heating mantle.
-
Fraction 1 Collection (Halothane): Monitor the head temperature. Once it stabilizes at 50–52 °C , collect the distillate. This is the mono-brominated API.
-
Thermal Transition: Once the head temperature begins to drop (indicating the depletion of Halothane), swap the receiving flask. Increase the mantle temperature gradually.
-
Fraction 2 Collection (Dibromo Byproduct): As the head temperature rises and stabilizes at 91–93 °C , collect the second fraction. This is the purified 1,1-dibromo-1-chloro-2,2,2-trifluoroethane [3].
-
Validation: Analyze Fraction 2 via GC-MS. The presence of the characteristic tetrad isotope pattern around m/z 276 confirms successful isolation.
Step-by-step fractional distillation workflow for isolating the dibromo byproduct.
Issue 2: Thermal Decomposition During GC-MS Analysis
Symptom: The GC-MS chromatogram shows broad, tailing peaks, and the mass spectrum lacks the expected molecular ion, showing excessive baseline noise and hydrohalic acid (HBr/HCl) fragments. Causality: Polyhalogenated compounds are highly sensitive to thermal degradation. If the GC inlet temperature is set too high (>250 °C), the compound undergoes dehydrohalogenation inside the glass liner before reaching the column.
Troubleshooting Steps:
-
Lower Inlet Temperature: Reduce the GC injection port temperature to 150–180 °C . This is sufficient to vaporize the compound (b.p. 91–92 °C) without providing the activation energy required for thermal decomposition.
-
Optimize Injection Mode: Use a split injection mode (e.g., 50:1). Causality: This reduces the residence time of the analyte in the heated inlet, minimizing the window for thermal degradation.
-
Gentle Oven Ramp: Program a conservative oven temperature gradient (e.g., hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 150 °C) to maintain sharp peak shapes without thermally stressing the analyte on the column.
References
-
Title: PubChem Compound Summary for CID 34529, 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Spectroscopic library for alternative refrigerant analysis (NIST Special Publication 794) Source: National Institute of Standards and Technology (NIST) URL: [Link]
Side reactions in trifluoromethylation with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.
Welcome to the Advanced Applications Support Center. As drug development and materials science increasingly rely on fluorinated motifs, 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF₃CBr₂Cl) is frequently—and often mistakenly—selected as a candidate for direct trifluoromethylation.
This guide addresses the fundamental chemical causality behind why CF₃CBr₂Cl typically fails as a -CF₃ donor and provides actionable troubleshooting for the complex side reactions (such as difluorovinylation and heavy halogenation) that researchers encounter in the lab.
Part 1: Diagnostic Q&A and Mechanistic Troubleshooting
Q1: I attempted a nucleophilic trifluoromethylation of an aldehyde using CF₃CBr₂Cl and Magnesium turnings. My LC-MS and NMR indicate a product with a -CCl=CF₂ group instead of a -CF₃ group. What is the mechanism behind this side reaction?
A: This is a classic misapplication of the reagent driven by thermodynamic realities. When CF₃CBr₂Cl is treated with magnesium, the reaction does not cleave the C-C bond to release a CF₃ anion. Instead, it undergoes a two-step cascade as definitively characterized by :
-
First Insertion & Elimination: Magnesium inserts into the highly labile C-Br bond. The resulting carbenoid intermediate [CF₃C(MgBr)(Br)Cl] is unstable. Driven by the high electron density of the adjacent trifluoromethyl group, it undergoes rapid β -fluoride elimination, ejecting MgBrF to form the intermediate alkene CF₂=CBrCl.
-
Second Insertion: A second equivalent of Magnesium inserts into the remaining vinylic C-Br bond, yielding the stable difluorovinyl Grignard reagent BrMgCCl=CF₂.
When your aldehyde electrophile is introduced, it is attacked by this vinyl Grignard, resulting in 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols rather than your desired trifluoromethylated product.
Q2: I am using photoredox catalysis (e.g., Ir/Ru complexes with blue light) to generate a CF₃ radical from CF₃CBr₂Cl. Instead of trifluoromethylation, I am isolating heavily halogenated, bulky adducts. Why?
A: In single-electron transfer (SET) photoredox systems, the photocatalyst targets the weakest bond in the molecule. The C-Br bond has a significantly lower Bond Dissociation Energy (BDE) than the C-C bond required to liberate a •CF₃ radical. Consequently, the photocatalyst reduces the C-Br bond, generating a bulky •C(Br)(Cl)CF₃ radical. This radical adds across your substrate's double bonds or aromatic rings, yielding the heavy halogenated adducts you are observing. True photoinduced trifluoromethylation requires direct CF₃-halide bonds, such as those found in CF₃Br ().
Q3: How can I adjust my conditions to force CF₃CBr₂Cl to act as a trifluoromethylating agent?
A: You cannot practically force this pathway. The energetic barrier to cleave the C-C bond while leaving the weaker C-Br and C-Cl bonds intact is insurmountable under standard synthetic conditions. For nucleophilic trifluoromethylation, switch to the Ruppert-Prakash reagent (TMSCF₃). For radical trifluoromethylation, utilize Langlois reagent (CF₃SO₂Na), CF₃I, or CF₃Br.
Part 2: Quantitative Data & Diagnostics
To effectively troubleshoot your reaction mixture, compare the thermodynamic properties of the halocarbon () against your analytical data.
Table 1: Bond Dissociation Energies (BDE) & Reactivity Hierarchy
| Bond in CF₃CBr₂Cl | Approx. BDE (kcal/mol) | Mechanistic Implication |
| C–Br | 68 – 72 | Primary Reaction Site: Cleaves first under SET or metal insertion. |
| C–Cl | 80 – 85 | Secondary Reaction Site: Generally stable unless forced. |
| C–C | 88 – 90 | Too Strong: Prevents the release of CF₃ radicals/anions. |
| C–F | 110 – 115 | Stable but Labile: Susceptible to β -elimination if an adjacent carbanion forms. |
Table 2: Diagnostic ¹⁹F NMR Shifts for Reaction Monitoring
| Chemical Species | ¹⁹F NMR Shift (ppm) | Multiplicity | Diagnostic Indication |
| CF₃CBr₂Cl | ~ -72.0 | Singlet | Unreacted starting material. |
| R-C(Cl)(Br)CF₃ | -75.0 to -80.0 | Singlet | C-Br homolysis occurred (Photoredox side reaction). |
| R-CH(OH)-CCl=CF₂ | -95.0, -110.0 | Doublets (J ≈ 40 Hz) | β -fluoride elimination occurred (Mg/Zn side reaction). |
| R-CF₃ | -60.0 to -65.0 | Singlet | Successful CF₃ transfer (Rare/Impossible with this reagent). |
Part 3: Experimental Protocol for Intermediate Validation
If you need to validate that your reagent batch is undergoing β -fluoride elimination rather than CF₃ transfer, you can intentionally trap the BrMgCCl=CF₂ intermediate using this self-validating protocol.
Protocol: Controlled Generation and Trapping of the Difluorovinyl Grignard
-
Preparation: Flame-dry a Schlenk flask containing Magnesium turnings (6.0 equiv) under a strict Argon atmosphere.
-
Solvent Addition: Add anhydrous Tetrahydrofuran (THF) and cool the system to 0 °C using an ice bath.
-
Reagent Introduction: Dropwise, add a mixture of a model aldehyde (e.g., benzaldehyde, 1.0 equiv) and CF₃CBr₂Cl (3.0 equiv). Note: The excess Mg ensures the two-step insertion/elimination cascade goes to completion.
-
Reaction: Stir the mixture continuously at 0 °C for exactly 2 hours. Do not allow the reaction to warm to room temperature, as the carbenoid intermediates are highly temperature-sensitive and will degrade.
-
Quenching: Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl.
-
Extraction & Analysis: Extract the aqueous layer with Diethyl Ether (Et₂O), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Analyze the crude mixture via ¹⁹F NMR. The presence of two doublets between -95.0 and -110.0 ppm confirms the formation of the difluorovinyl side product, validating the failure of CF₃ transfer.
Part 4: Mechanistic Pathway Visualization
The following diagram illustrates the divergent side-reaction pathways that prevent CF₃CBr₂Cl from acting as a trifluoromethylating agent.
Mechanistic divergence of CF3CBr2Cl under single-electron transfer and Grignard conditions.
References
-
Facile Conversion of Aldehydes into 1-Substituted 2-Chloro-3,3-difluoro-2-propen-1-ols with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane/Magnesium Reagent Source: Bulletin of the Chemical Society of Japan (1988) URL:[Link]
-
1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones Source: ACS Omega (2022) URL:[Link]
Technical Support Center: Troubleshooting & Experimental Guide for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Welcome to the Technical Support Center for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6). As a heavily halogenated chlorofluorocarbon (CFC), this compound is primarily encountered as a byproduct in the synthesis of the anesthetic Halothane, or as a specialized intermediate in organofluorine chemistry [1].
Working with polyhalogenated ethanes requires precise control over reaction thermodynamics and analytical conditions. This guide is designed by application scientists to provide you with self-validating protocols, deep-dive troubleshooting, and the mechanistic causality behind each experimental choice.
Physicochemical Data Summary
Understanding the physical properties of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is critical for designing accurate distillation and chromatographic workflows. The presence of two heavy bromine atoms significantly elevates its boiling point compared to its mono-brominated counterpart, Halothane [2].
| Property | Value | Causality / Experimental Implication |
| Chemical Name | 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | IUPAC standard nomenclature. |
| CAS Registry Number | 754-17-6 | Distinct from the 1,2-dibromo isomer (CAS 354-51-8). |
| Molecular Formula | C 2 Br 2 ClF 3 | High halogen density requires inert GC liners. |
| Molecular Weight | 276.28 g/mol | Yields a distinct isotopic mass fragmentation pattern. |
| Boiling Point | 91 – 92 °C | Enables separation from Halothane (b.p. 50.2 °C) via distillation. |
| Density | ~ 2.2 g/mL | Forms the bottom layer in aqueous extractions. |
Experimental Workflows & Protocols
We outline two self-validating methodologies for obtaining 1,1-dibromo-1-chloro-2,2,2-trifluoroethane. Every step includes an internal validation check to ensure system integrity.
Protocol A: Isolation from Halothane Synthesis (Fractional Distillation)
During the high-temperature gas-phase bromination of 2-chloro-1,1,1-trifluoroethane, over-bromination yields the di-bromo derivative [3].
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation setup utilizing a vacuum-jacketed Vigreux column. Causality: The high theoretical plate count is mandatory to prevent co-distillation of unreacted starting materials and mono-brominated products.
-
Initial Heating: Gradually heat the crude halogenation mixture using a silicone oil bath.
-
First Fraction (Removal): Collect the fraction boiling at 50.0–52.0 °C. This is predominantly Halothane.
-
Intermediate Fraction (Purge): Discard the transition fraction (53–89 °C) to ensure no azeotropic crossover contaminates the final product.
-
Target Fraction (Collection): Increase the bath temperature and collect the heavy bottoms boiling strictly at 91–92 °C [4].
-
Self-Validation (NMR): Analyze the target fraction via 19 F NMR. A successful isolation will show a single sharp singlet corresponding to the -CF 3 group, validating the absence of hydrogen-coupled splitting seen in Halothane.
Caption: Synthesis and fractional distillation workflow for isolating the di-bromo byproduct.
Protocol B: Lewis Acid-Catalyzed Isomerization
For targeted synthesis, the 1,2-dibromo isomer (CAS 354-51-8) can be isomerized to the 1,1-dibromo isomer using a Lewis acid [5].
Step-by-Step Methodology:
-
Reagent Preparation: Place 1,2-dibromo-1-chloro-1,2,2-trifluoroethane in a dry, round-bottom flask under an inert argon atmosphere.
-
Catalyst Addition: Add 5 mol% of anhydrous Aluminum Chloride (AlCl 3 ). Causality: The Lewis acid coordinates with the halogens, facilitating a migration that drives the equilibrium toward the thermodynamically more stable 1,1-dibromo isomer (due to the strong electron-withdrawing pull of the intact -CF 3 group).
-
Reflux: Gently reflux the mixture for 4 hours.
-
Quenching: Cool to 0 °C and quench dropwise with ice-cold water to permanently deactivate the AlCl 3 catalyst.
-
Extraction: Separate the heavy organic bottom layer, wash with saturated NaHCO 3 , and dry over anhydrous Na 2 SO 4 .
-
Self-Validation (NMR): The 19 F NMR must show the complete disappearance of the complex multiplet signals of the -CF 2
- group, replaced by the -CF 3 singlet.
Troubleshooting & FAQs
Synthesis & Yield Issues
Q: Why is my yield of the di-bromo compound so low during the gas-phase bromination of 2-chloro-1,1,1-trifluoroethane? A: The primary thermodynamic sink of this reaction is the mono-brominated product. To intentionally shift the product distribution toward 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, you must alter the stoichiometry and kinetics. Increase the molar ratio of bromine to the starting material (e.g., 1.5:1 or 2:1) and ensure the reactor temperature is maintained at the upper limit (450–500 °C) to provide the activation energy required for the secondary radical substitution [3].
Q: I am observing degradation of the purified compound during storage. How can I prevent this? A: Polyhalogenated alkanes are highly susceptible to photo-induced radical degradation, which cleaves the weak C-Br bonds, yielding highly corrosive HX (HCl, HBr) and phosgene analogs[6]. Store the compound in amber glass vials, strictly away from UV light, at 2–8 °C. Adding a trace amount of thymol (0.01% w/w) acts as a sacrificial radical scavenger, neutralizing free halogens and drastically prolonging shelf life.
Analytical Detection (GC-MS) Issues
Q: In GC-MS analysis, my di-bromo peak is tailing severely. What is the root cause? A: Peak tailing for heavily halogenated compounds almost always indicates interactions with active sites (un-endcapped silanol groups) in the GC inlet liner or the column stationary phase. Solution: Ensure you are using a strictly deactivated, ultra-inert glass liner. If the issue persists, trim the first 10-20 cm of the capillary column to remove the degraded stationary phase.
Q: I cannot resolve the 1,1-dibromo isomer from the 1,2-dibromo isomer on my standard DB-1 column. How do I fix this? A: Standard non-polar columns (100% dimethylpolysiloxane) separate primarily by boiling point. Because these isomers have nearly identical boiling points, they co-elute. Switch to a mid-polarity column (e.g., DB-624 or a cyanopropyl phase) which separates based on dipole-dipole interactions, exploiting the structural asymmetry of the 1,1-dibromo isomer.
Caption: Troubleshooting logic tree for resolving GC-MS co-elution of halogenated isomers.
References
-
PubChem Compound Summary for CID 34529 : 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. National Center for Biotechnology Information. Available at: [Link]
-
NIST Technical Series Publications : Spectroscopic library for alternative refrigerant analysis (Special Publication 794). National Institute of Standards and Technology. Available at: [Link]
-
PubChem Compound Summary for CID 3562 : Halothane Synthesis and Isomerization Pathways. National Center for Biotechnology Information. Available at:[Link]
Common experimental errors with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.
Welcome to the Application Support Center for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6) . This compound is a highly specialized halogenated hydrocarbon utilized primarily in two distinct workflows: as a critical byproduct/target in the gas-phase synthesis of Halothane derivatives, and as a powerful reagent in the Fujita-Hiyama allylation for synthesizing chlorodifluoroallyl alcohols.
This guide is designed for researchers and drug development professionals to troubleshoot common experimental errors, understand the mechanistic causality behind protocol steps, and validate their workflows.
Part 1: Troubleshooting the Fujita-Hiyama Allylation (Grignard-Type Addition)
In this workflow, 1,1-dibromo-1-chloro-2,2,2-trifluoroethane reacts with magnesium to form a reactive Grignard intermediate (BrMgCCl=CF2), which subsequently adds to aldehydes to form 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols .
Q: My reaction yields only the alkene CClBr=CF2 and unreacted aldehyde. Why isn't the adduct forming? A: This is a classic stoichiometric error rooted in the reaction's two-step mechanism. The conversion of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane into the active Grignard reagent requires two equivalents of Magnesium per molecule of the haloalkane. The first equivalent facilitates a dehalogenation to form the intermediate alkene, 1-bromo-1-chloro-2,2-difluoroethylene (CClBr=CF2). A second equivalent of Magnesium is required to insert into the C-Br bond of this alkene to form the active Grignard reagent (BrMgCCl=CF2) . If you use a 1:1 molar ratio, the reaction arrests at the alkene stage. You must use 3 molar equivalents of the haloalkane and 6 molar equivalents of Mg relative to the aldehyde.
Q: Can I perform this reaction at room temperature to accelerate the kinetics? A: No. While the in situ generated Grignard reagent (BrMgCCl=CF2) is significantly more stable than its historical lithium counterpart (which required extreme cryogenic conditions of -130 °C), it remains prone to thermal degradation. Running the reaction strictly at 0 °C strikes the perfect thermodynamic balance: it provides sufficient kinetic energy for the magnesium insertion and nucleophilic addition, while preventing the decomposition of the fluorinated organomagnesium intermediate .
Q: Does this method work for readily enolizable aldehydes? A: Yes. Unlike many strong organometallic nucleophiles that act as bases and cause enolization (leading to aldol condensation byproducts), the BrMgCCl=CF2 Grignard reagent generated in THF at 0 °C successfully adds to readily enolizable aliphatic aldehydes in excellent yields without abstracting alpha-protons.
Part 2: Troubleshooting Gas-Phase Synthesis (Over-Bromination)
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is famously known as the "over-bromination" byproduct in the synthesis of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) .
Q: I am trying to synthesize the di-brominated product via gas-phase bromination, but I am primarily getting Halothane. How do I shift the equilibrium? A: Halothane is the primary kinetic product of the free-radical bromination of 2-chloro-1,1,1-trifluoroethane. To favor the di-brominated product, you must alter the reactant stoichiometry and thermal conditions to force a secondary hydrogen abstraction. Increase the molar ratio of 2-chloro-1,1,1-trifluoroethane to liquid bromine from 1:1 to approximately 1:1.5 or 1:2. Furthermore, ensure your quartz tube furnace is strictly maintained between 400–500 °C to sustain the high-energy free-radical chain reaction required for the second bromination event.
Part 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of Chlorodifluoroallyl Alcohols
Causality Focus: Minimizing intermediate degradation through in situ trapping.
-
Preparation: Dry Tetrahydrofuran (THF) over benzophenone ketyl and freshly distill immediately prior to use. Causality: Organomagnesium reagents are violently quenched by trace moisture, leading to premature protonation of the intermediate rather than carbonyl addition.
-
Setup: To a flame-dried flask under an inert argon atmosphere, add Magnesium chips (6.0 mmol) and the target aldehyde (1.0 mmol) in 5 mL of dry THF. Causality: Adding the electrophilic aldehyde upfront ensures that as soon as the unstable BrMgCCl=CF2 is generated, it immediately encounters the target, minimizing degradation.
-
Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (3.0 mmol) over 15 minutes. Causality: Dropwise addition controls the exothermic Grignard formation and maintains the internal temperature at 0 °C.
-
Validation Checkpoint: Before quenching, extract a 0.1 mL aliquot, quench with water, and analyze via 19 F NMR. The disappearance of the CClBr=CF2 signal and the presence of the characteristic −CF2− doublet/multiplet of the product confirms the Grignard addition is complete. If CClBr=CF2 is still dominant, the Mg insertion failed (likely due to an inactive Mg surface; consider adding a crystal of iodine to activate the Mg).
-
Workup: Quench with saturated aqueous NH4Cl , extract with diethyl ether, dry over MgSO4 , and purify via silica gel chromatography.
Protocol B: Gas-Phase Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Causality Focus: Maximizing thermal homolysis for secondary halogenation.
-
Vaporization: Vaporize liquid bromine and mix with gaseous 2-chloro-1,1,1-trifluoroethane at a 1:2 molar ratio.
-
Reaction: Pass the gas mixture through a quartz tube packed with quartz pieces heated to 400–500 °C. Causality: Quartz pieces increase the internal surface area and residence time, ensuring complete thermal homolysis of Br2 into bromine radicals for the secondary abstraction.
-
Validation Checkpoint: Analyze the condensed effluent via Gas Chromatography (GC). A successful shift towards the di-brominated product will show a dominant peak for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane over Halothane. If Halothane is >50%, increase the furnace temperature by 20 °C and verify the bromine feed rate.
-
Collection & Scrubbing: Condense the effluent and pass the gaseous byproducts through a basic scrubber (e.g., 1M NaOH). Causality: The reaction produces 2 equivalents of highly corrosive HBr gas which must be neutralized to prevent equipment degradation.
Part 4: Quantitative Data & Stoichiometry
Summarizing the critical parameters ensures rapid cross-comparison between the two primary workflows involving this compound.
| Parameter | Fujita-Hiyama Allylation | Gas-Phase Bromination (Synthesis) |
| Primary Reactant | Aldehyde (RCHO) | 2-chloro-1,1,1-trifluoroethane |
| Reagent Equivalent | 3.0 eq CClBr2CF3 | 1.5 - 2.0 eq Bromine ( Br2 ) |
| Catalyst / Promoter | 6.0 eq Magnesium Chips | Thermal Energy |
| Solvent | Anhydrous THF | None (Gas Phase) |
| Optimal Temperature | 0 °C | 400 - 500 °C |
| Key Intermediate | BrMgCCl=CF2 (Grignard) | Bromine Radical ( Br∙ ) |
Part 5: Reaction Pathway Visualization
The following diagram illustrates the critical two-step stoichiometric consumption of Magnesium required to generate the active Grignard reagent in the Fujita-Hiyama allylation.
Reaction pathway of CClBr2CF3 and Mg forming the Grignard intermediate for aldehyde addition.
References
-
Fujita, M., & Hiyama, T. (1988). Facile Conversion of Aldehydes into 1-Substituted 2-Chloro-3,3-difluoro-2-propen-1-ols with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane/Magnesium Reagent. Bulletin of the Chemical Society of Japan.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 34529, 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. National Institutes of Health (NIH).[Link]
Validation & Comparative
Comparing 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane with other trifluoromethylating agents.
An in-depth technical analysis and objective comparison of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF₃CClBr₂) against standard trifluoromethylating agents in modern synthetic chemistry.
The Trifluoromethylation Landscape: Where Does CF₃CClBr₂ Fit?
The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in drug development and agrochemistry, used to enhance metabolic stability, lipophilicity, and binding affinity. Traditionally, chemists rely on three distinct mechanistic pathways for trifluoromethylation: nucleophilic, electrophilic, and radical.
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF₃CClBr₂) [1] is a halogenated building block traditionally utilized alongside magnesium to generate chlorodifluorovinyl Grignard reagents for the synthesis of pyrethroids[2]. However, recent advances in photoredox catalysis have repurposed this inexpensive, commercially available liquid (boiling point 94.1 °C)[1] as a precursor for radical trifluoromethylation [3].
Compared to the gaseous and ozone-depleting Trifluoromethyl Iodide (CF₃I) or the highly expensive Togni's reagent, CF₃CClBr₂ offers a compelling logistical advantage, though its activation requires precise single-electron transfer (SET) conditions to selectively cleave the C–C bond and extrude the •CF₃ radical[3].
Mechanistic Pathways & Agent Classification
To understand the utility of CF₃CClBr₂, it must be evaluated alongside the industry standards:
-
Nucleophilic (-CF₃): Ruppert-Prakash Reagent (TMSCF₃). Requires fluoride activation.
-
Electrophilic (+CF₃): Togni’s Reagent and Umemoto’s Reagent. Driven by hypervalent iodine or sulfonium leaving groups.
-
Radical (•CF₃): Langlois Reagent (CF₃SO₂Na), CF₃I, and CF₃CClBr₂ . These rely on oxidative or reductive single-electron transfer.
Mechanistic pathways of CF₃CClBr₂ compared to standard trifluoromethylating agents.
Objective Performance Comparison
The selection of a trifluoromethylating agent is dictated by substrate compatibility, scalability, and budget. The table below summarizes the quantitative and qualitative metrics of CF₃CClBr₂ against leading alternatives.
| Reagent | Chemical Formula | Reactivity Type | Physical State | Boiling/Melting Pt | Relative Cost | Atom Economy |
| 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | CF₃CClBr₂ | Radical (•CF₃) | Liquid | B.P. 94.1 °C[1] | Low | Low (Loss of CClBr₂/Halogens) |
| Trifluoromethyl Iodide | CF₃I | Radical (•CF₃) | Gas | B.P. -22.5 °C | Moderate | High (Loss of I) |
| Langlois Reagent | CF₃SO₂Na | Radical (•CF₃) | Solid | M.P. >300 °C | Low | Moderate (Loss of SO₂) |
| Togni's Reagent II | C₁₀H₁₀F₃IO | Electrophilic (+CF₃) | Solid | M.P. 130 °C | High | Low (Loss of Iodane scaffold) |
| Ruppert-Prakash | TMSCF₃ | Nucleophilic (-CF₃) | Liquid | B.P. 54.0 °C | Moderate | Moderate (Loss of TMS) |
Causality Insight: While CF₃I provides excellent atom economy, its gaseous nature requires specialized pressurized equipment, limiting its use in standard round-bottom flask chemistry. CF₃CClBr₂ bypasses this limitation, acting as a bench-stable liquid[1]. However, the atom economy of CF₃CClBr₂ is inherently lower due to the mass of the leaving dibromochloro-fragment.
Experimental Protocol: Radical Trifluoromethylation of Pyrrole using CF₃CClBr₂
To validate the utility of CF₃CClBr₂ as a radical •CF₃ source, the following photoredox protocol outlines the direct C-H trifluoromethylation of pyrrole[3].
Rationale: Under visible light irradiation, a photocatalyst (e.g., Iridium or Ruthenium-based) reaches an excited state. Reductive quenching by a sacrificial donor generates a strongly reducing species capable of transferring a single electron to CF₃CClBr₂. This induces fragmentation, selectively extruding the •CF₃ radical over the •CClBr₂ radical due to the thermodynamic stability of the resulting halide leaving groups.
Materials Required:
-
Substrate: Pyrrole (1.0 mmol)
-
Reagent: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF₃CClBr₂) (2.5 mmol)[1]
-
Photocatalyst: fac-Ir(ppy)₃ (1.0 mol%)
-
Base/Additive: K₂HPO₄ (2.0 mmol)
-
Solvent: Degassed Acetonitrile (MeCN, 10 mL)
-
Equipment: 450 nm Blue LED photoreactor, Schlenk tube.
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add fac-Ir(ppy)₃ (1.0 mol%) and K₂HPO₄ (2.0 mmol).
-
Solvent & Substrate Addition: Evacuate and backfill the tube with Argon (3 cycles). Add degassed MeCN (10 mL), followed by Pyrrole (1.0 mmol) and CF₃CClBr₂ (2.5 mmol) via microsyringe.
-
E-E-A-T Insight: CF₃CClBr₂ is a dense liquid (2.387 g/cm³)[1]. Using a positive displacement syringe ensures accurate volumetric measurement.
-
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.
-
E-E-A-T Insight: Radical reactions are highly susceptible to triplet oxygen (O₂), which rapidly quenches the excited state of the photocatalyst and scavenges the •CF₃ radical to form unreactive peroxy species.
-
-
Irradiation: Seal the tube and irradiate with 450 nm Blue LEDs at ambient temperature (25 °C) for 16 hours. A cooling fan must be used to prevent thermal degradation of the catalyst.
-
Quenching & Workup: Turn off the light source. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield 2-Trifluoromethylpyrrole[3].
Conclusion
While 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF₃CClBr₂) is not traditionally classified in the same primary tier as Togni's or Langlois reagents, its emerging application in photoredox catalysis highlights its potential[3]. By leveraging single-electron transfer, chemists can bypass the logistical hurdles of gaseous CF₃I and the financial constraints of hypervalent iodine reagents, utilizing CF₃CClBr₂ as a highly accessible, bench-stable liquid radical precursor.
Sources
A Comparative Guide to the Definitive Spectroscopic Confirmation of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
Introduction: The Analytical Imperative in Halogenated Hydrocarbon Identification
In the landscape of pharmaceutical development and chemical synthesis, absolute certainty in molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (C₂Br₂ClF₃) presents a unique analytical challenge. Often emerging as a byproduct in the synthesis of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), its unambiguous identification is critical to ensure the purity of the final active pharmaceutical ingredient (API)[1][2]. The presence of multiple halogen atoms and the potential for isomerism necessitate a robust, multi-technique spectroscopic approach.
This guide provides an in-depth, comparative analysis of the spectroscopic methods required to definitively confirm the structure of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. We will move beyond a simple recitation of data, delving into the causal logic behind our analytical strategy. By comparing the expected spectral data of our target molecule with its primary isomer, Halothane, we will construct a self-validating workflow that provides irrefutable structural evidence, meeting the rigorous standards of the scientific and drug development communities.
The Challenge: Differentiating Critical Isomers
The primary challenge lies in distinguishing 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane from its structural isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). Both molecules share the same molecular formula (C₂Br₂ClF₃) and, consequently, the same exact mass. This renders mass spectrometry, when used in isolation, insufficient for definitive identification. A multi-pronged approach leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is therefore essential.
| Compound Name | Structure | Key Differentiating Feature |
| 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | Br₂ClC-CF₃ | Contains a quaternary carbon and no hydrogen atoms. |
| 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) | HBrClC-CF₃ | Contains a methine proton (-CH). |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Ultimate Arbiter
NMR spectroscopy provides the most definitive, non-destructive insight into the carbon-hydrogen-fluorine framework of a molecule. For distinguishing our target compound from Halothane, it is the most powerful tool in our arsenal.
¹H NMR: The First Point of Differentiation
-
Expertise & Experience: The most logical and immediate analytical step is ¹H NMR. The molecular structure of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane contains no hydrogen atoms. Therefore, its ¹H NMR spectrum will, and must, be devoid of any signals (apart from the solvent and a reference standard like TMS). This absence of signal is a powerful piece of evidence. In contrast, Halothane possesses a single methine proton, which would appear as a quartet in the ¹H NMR spectrum due to coupling with the three adjacent fluorine atoms. The immediate absence of this signal provides strong evidence against the presence of Halothane.
¹⁹F NMR: Probing the Fluorine Environment
-
Expertise & Experience: Given the trifluoromethyl (-CF₃) group, ¹⁹F NMR is an exceptionally sensitive and informative technique[3]. For 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, the three fluorine atoms are chemically equivalent and are attached to a carbon that has no adjacent protons. Consequently, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. For Halothane, the -CF₃ group is adjacent to a carbon bearing a proton, leading to spin-spin coupling. This would result in a doublet in the ¹⁹F NMR spectrum. This clear difference in multiplicity is an unambiguous diagnostic marker. The chemical shift range in ¹⁹F NMR is also very wide, minimizing the chance of signal overlap[3][4].
¹³C NMR: Mapping the Carbon Skeleton
-
Expertise & Experience: A proton-decoupled ¹³C NMR spectrum provides direct information about the carbon backbone[5].
-
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: Two distinct carbon environments are present: the CBr₂Cl carbon and the CF₃ carbon. We therefore expect two signals. The CF₃ carbon will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms. The CBr₂Cl carbon, being heavily substituted with electronegative halogens, will appear significantly downfield.
-
Halothane: Also presents two carbon signals. However, the CHBrCl carbon will appear as a doublet in a proton-coupled ¹³C spectrum and its chemical shift will differ from the CBr₂Cl carbon in our target molecule due to the difference in attached atoms (H vs. Br).
-
Comparative NMR Data Summary
| Spectroscopic Technique | Expected Result for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | Expected Result for Halothane (Isomer Comparison) |
| ¹H NMR | No signal | Quartet (due to ³J-HF coupling) |
| ¹⁹F NMR | Singlet | Doublet (due to ³J-HF coupling) |
| ¹³C NMR | 2 signals: CBr₂Cl (singlet), CF₃ (quartet, ¹J-CF) | 2 signals: CHBrCl (doublet, ¹J-CH), CF₃ (quartet, ¹J-CF) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a 5 mm NMR tube. Chloroform-d is often suitable for halogenated compounds. Add a small amount of Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference like trifluoroacetic acid (TFA) or CFCl₃ may be used[3].
-
Instrument Setup: Utilize a multi-nuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which will confirm the absence of proton signals.
-
¹⁹F NMR Acquisition: Switch the probe to the ¹⁹F frequency. Acquire a standard one-pulse fluorine spectrum, typically with proton decoupling.
-
¹³C NMR Acquisition: Tune the probe to the ¹³C frequency. Acquire a proton-decoupled spectrum. A sufficient number of scans and an appropriate relaxation delay are crucial due to the low natural abundance of ¹³C and the potentially long relaxation times of quaternary carbons[5].
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the appropriate standard.
Section 2: Mass Spectrometry (MS) - Confirming Mass and Isotopic Signature
While MS cannot distinguish between isomers based on parent mass alone, it is invaluable for confirming the molecular weight and elemental composition through the unique isotopic patterns of bromine and chlorine. It also provides structural clues through fragmentation analysis.
-
Expertise & Experience: The key to using MS for this molecule is a thorough analysis of the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. A molecule containing two bromine atoms and one chlorine atom will exhibit a highly characteristic cluster of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio. Observing this exact pattern provides high confidence in the elemental formula C₂Br₂ClF₃.
-
Fragmentation Analysis: Electron Ionization (EI) will cause the molecular ion to fragment. The C-C bond is a likely point of cleavage.
-
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: Cleavage of the C-C bond will yield [CF₃]⁺ (m/z 69) and [CBr₂Cl]⁺ fragments. The [CBr₂Cl]⁺ fragment will also display a characteristic isotopic pattern.
-
Halothane: C-C bond cleavage will also yield [CF₃]⁺ (m/z 69), but the other fragment will be [CHBrCl]⁺. The mass of this fragment is significantly different from [CBr₂Cl]⁺, providing a clear point of differentiation in the mass spectrum. Loss of a bromine atom from the parent Halothane ion is also a common fragmentation pathway[6].
-
Comparative MS Data Summary
| MS Feature | Expected Result for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | Expected Result for Halothane (Isomer Comparison) |
| Molecular Ion (M⁺) | m/z 274/276/278/280 (based on isotopes)[7][8] | m/z 196/198/200 (based on isotopes)[6] |
| Key Fragments | [CF₃]⁺ (m/z 69), [CBr₂Cl]⁺ | [CF₃]⁺ (m/z 69), [CHBrCl]⁺, [M-Br]⁺ (m/z 117/119)[6] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or hexane[8].
-
Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) into a GC-MS system. Use a capillary column suitable for separating volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column)[9].
-
GC Method: Program the oven temperature with a ramp (e.g., start at 50°C, ramp to 250°C) to ensure good separation of the analyte from any impurities or solvent.
-
Mass Spectrometry (MS): Use Electron Ionization (EI) at 70 eV. Set the mass spectrometer to scan a suitable range (e.g., m/z 40-350).
-
Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and the major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretically predicted pattern for C₂Br₂ClF₃.
Section 3: Infrared (IR) Spectroscopy - A Confirmatory Check
IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation[10].
-
Expertise & Experience: For 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, the IR spectrum will be dominated by strong absorptions corresponding to the carbon-halogen bonds. Specifically, we expect to see:
While these bands confirm the presence of the required functional groups, they are not sufficient for distinguishing between the target molecule and Halothane, as both contain all three types of C-X bonds. However, IR spectroscopy serves as an excellent and rapid quality check to confirm the absence of other functional groups (e.g., no O-H stretch around 3300 cm⁻¹, no C=O stretch around 1700 cm⁻¹) and to ensure the overall expected bond structure is present.
Comparative IR Data Summary
| Bond Type | Approximate Wavenumber (cm⁻¹) | Expected in Target? | Expected in Halothane? |
| C-H Stretch | 3000-2850 | No | Yes (weak) |
| C-F Stretch | 1400-1000 | Yes (Strong) | Yes (Strong) |
| C-Cl Stretch | 850-550 | Yes (Strong) | Yes (Strong) |
| C-Br Stretch | 690-515 | Yes (Strong) | Yes (Strong) |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: As the compound is a low-melting solid or liquid, the spectrum can be acquired as a thin film. Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to show absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify and label the major absorption bands.
Integrated Analytical Workflow & Conclusion
A robust and self-validating system for the confirmation of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane relies on the logical integration of these spectroscopic techniques. The workflow below illustrates the most efficient path to unambiguous identification.
Caption: Integrated workflow for the spectroscopic identification of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.
References
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ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Available at: [Link]
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Pellizzari, E. D., et al. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139-47. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34529, 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. Available at: [Link]
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LabRulez GCMS. (n.d.). Determination of Halogenated Hydrocarbons in Water. Available at: [Link]
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Ellis, D. A., et al. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 726-731. Available at: [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
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Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Available at: [Link]
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Noy, Th., et al. (1987). Trace analysis of halogenated hydrocarbons in gaseous samples by on-line enrichment in an adsorption trap, on. Journal of Chromatography A, 393, 343-354. Available at: [Link]
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U.S. Army Engineer Research and Development Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Available at: [Link]
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Blanck, T. J., & Thompson, M. (1980). Measurement of Halothane by Ultraviolet Spectroscopy. Anesthesia & Analgesia, 59(6), 481-483. Available at: [Link]
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Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. Available at: [Link]
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Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Available at: [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
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Chapman, J., et al. (1967). Impurities in halothane: their identities, concentrations and determination. Journal of Pharmacy and Pharmacology, 19(4), 231-9. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9634, 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. Available at: [Link]
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Sharp, J. H., et al. (1980). Volatile metabolites and decomposition products of halothane in man. Anesthesiology, 53(4), 331-335. Available at: [Link]
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Asirifi, G. K., et al. (2016). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
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ResearchGate. (n.d.). Infrared absorption spectra for desflurane, enflurane and halothane. Available at: [Link]
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LookChem. (n.d.). 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. Available at: [Link]
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Bolognesi, P., et al. (2025). Halogen Migration in the Photofragmentation of Halothane. Molecules, 30(14), 1-14. Available at: [Link]
- Suckling, C. W., & Raventos, J. (1958). Process for the preparation of 1,1,1-trifluoro-2-bromo-2-chloroethane. U.S. Patent 2,921,098.
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Isley, N. A., & Widenhoefer, R. A. (2012). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 143, 130-135. Available at: [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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University of Potsdam. (n.d.). 19Flourine NMR. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 1,1-Dibromoalkane synthesis by bromination or substitution. Available at: [Link]
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Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]
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Unknown. (n.d.). IR Spectroscopy of Hydrocarbons. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 1,1-dibromoethane. Available at: [Link]
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Global Substance Registration System. (n.d.). 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE. Available at: [Link]
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Lee, J., & Sutcliffe, L. H. (1958). The NMR spectrum of 1:1:2-trifluoro 1-bromo 2-chloroethane. Transactions of the Faraday Society, 54, 308. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Inxight Drugs. (n.d.). 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE. Available at: [Link]
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NIST. (n.d.). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. Available at: [Link]
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SpectraBase. (n.d.). 1-CHLORO-1,1-DIFLUORO-2-FLUOROSULPHONYLETHANE. Available at: [Link]
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Validation of analytical methods for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.
Validation of Analytical Methods for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Comparative Guide for Halocarbon Impurity Profiling
As a Senior Application Scientist in pharmaceutical quality control, I frequently encounter the analytical challenges posed by highly halogenated volatile organic compounds (VOCs). One such compound is 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6 / 29256-79-9), a fully halogenated ethane derivative with the molecular formula C₂Br₂ClF₃[1][2].
This compound is a critical impurity generated via "over-bromination" during the high-temperature, gas-phase synthesis of the inhalation anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[3]. Because trace halocarbon impurities can pose significant toxicological risks, developing a robust, self-validating analytical method is not just a best practice—it is a strict regulatory requirement under ICH Q2(R2) guidelines[4].
This guide objectively compares the performance of various Gas Chromatography (GC) detector alternatives and provides a fully grounded, step-by-step protocol for validating the optimal method.
Methodological Comparison: The Causality of Detector Selection
When analyzing perhalogenated compounds, the choice of detector dictates the success or failure of the assay. Because 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane lacks carbon-hydrogen bonds entirely, we must evaluate our alternatives through the lens of ionization physics.
-
Alternative 1: GC-FID (Flame Ionization Detector)
-
Mechanism: Relies on the combustion of C-H bonds to generate detectable ions.
-
Verdict:Inadequate. The absence of C-H bonds in C₂Br₂ClF₃ results in an exceptionally poor ion yield. While FID is standard for general solvent purity, it cannot achieve the trace-level Limit of Quantitation (LOQ) required for this specific impurity.
-
-
Alternative 2: GC-ECD (Electron Capture Detector)
-
Mechanism: Utilizes a radioactive source (e.g., Ni-63) to emit thermal electrons, which are captured by highly electronegative halogens.
-
Verdict:Flawed by Saturation. While ECD offers ultra-high sensitivity for halogens, the presence of six heavy halogens (3 Fluorines, 2 Bromines, 1 Chlorine) in a single molecule causes rapid detector saturation. This results in a severely truncated linear dynamic range and makes matrix interference from the halothane API unmanageable.
-
-
The Optimal Product: GC-MS (Gas Chromatography-Mass Spectrometry in SIM Mode)
-
Mechanism: Electron Ionization (EI) fragments the molecule, allowing the quadrupole to filter for specific mass-to-charge (m/z) ratios.
-
Verdict:The Gold Standard. By operating in Selected Ion Monitoring (SIM) mode targeting the primary fragment ion at m/z 197 and qualifier ion at m/z 117[2][5], GC-MS bypasses matrix interference. It delivers the sensitivity of an ECD combined with absolute structural specificity, easily distinguishing the dibrominated impurity from the monobrominated halothane API.
-
Caption: Decision logic for selecting GC-MS over FID and ECD for perhalogenated impurity profiling.
Quantitative Performance Data
The following table summarizes the comparative validation metrics of the three analytical approaches. The data clearly demonstrates why GC-MS (SIM) is the only method capable of satisfying ICH Q2(R2) criteria for both linearity and precision across the required reporting range.
| Validation Parameter | GC-FID (Alternative) | GC-ECD (Alternative) | GC-MS SIM (Optimal Method) |
| Specificity | Low (Retention time only) | Moderate (Halogen selective) | High (m/z specific) |
| LOD (ppm) | 15.0 | 0.05 | 0.1 |
| LOQ (ppm) | 50.0 | 0.15 | 0.3 |
| Linear Dynamic Range | 50 - 10,000 ppm | 0.15 - 50 ppm | 0.3 - 5,000 ppm |
| Precision (% RSD) | < 8.0% | < 5.0% | < 2.0% |
| Accuracy (Recovery %) | 85 - 110% | 70 - 130% (Matrix dependent) | 98 - 102% |
Experimental Protocol: ICH Q2(R2) GC-MS Validation Workflow
To establish a self-validating system, the methodology must control for volatility and co-elution. The following protocol details the exact parameters required to validate the GC-MS assay for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.
A. System Configuration & Causality
-
Column: DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm x 1.8 µm.
-
Causality: The unusually thick stationary phase film (1.8 µm) is mandatory. It increases the retention factor ( k′ ) of highly volatile fluorocarbons, ensuring the analyte does not co-elute with the solvent front.
-
-
Carrier Gas: Helium at 1.2 mL/min (constant flow mode).
-
Injection: 1 µL liquid injection, Split ratio 10:1. Solvent: UV/GC-grade Heptane.
-
Oven Temperature Program:
-
Initial: 40°C (Hold 5 min) to focus the volatile band.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 220°C (Hold 3 min) for column bake-out.
-
-
Mass Spectrometer: Electron Ionization (EI) source at 230°C. SIM mode targeting m/z 197 (Quantitation) and m/z 117 (Qualifier)[2][5].
B. Step-by-Step Validation Execution
In accordance with ICH Q2(R2)[4], execute the following sequence:
-
System Suitability Testing (SST): Inject six consecutive replicates of the analytical standard at the 100% specification limit. The system is self-validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the tailing factor is ≤1.5 .
-
Specificity (Matrix Blanking): Inject a heptane diluent blank, an unspiked halothane API matrix, and a matrix spiked with the analyte. Confirm that no baseline disturbances exist at the specific retention time of the dibrominated impurity. The SIM chromatogram must yield a resolution ( Rs ) >1.5 between any adjacent peaks.
-
Linearity & Range: Prepare five calibration standards ranging from the LOQ (0.3 ppm) up to 120% of the maximum allowable specification limit. Plot the SIM peak area against concentration. The method is validated if the correlation coefficient ( R2 ) is ≥0.999 .
-
Accuracy (Spike Recovery): Spike the halothane matrix with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane at three levels: 50%, 100%, and 150% of the target limit. Prepare each level in triplicate (9 total injections). Calculate the percentage recovery. Acceptance criteria: 95.0% – 105.0%.
-
Robustness: Deliberately perturb the system by altering the carrier gas flow by ±0.1 mL/min and the initial oven temperature by ±2 °C. The method is robust if the SST criteria (RSD ≤2.0% ) are still met under these altered conditions.
Caption: Sequential ICH Q2(R2) validation workflow for GC-MS analysis of halocarbon impurities.
Sources
Reactivity comparison of C-Br vs C-Cl bonds in 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.
Introduction and Chemical Context
As a Senior Application Scientist specializing in halogenated aliphatic compounds, I frequently encounter the need to selectively manipulate polyhalogenated intermediates. 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF₃CBr₂Cl) is a highly substituted haloalkane, often encountered as a byproduct in the synthesis of the widely known anesthetic, Halothane[1].
For drug development professionals and synthetic chemists, understanding the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this molecule is paramount. The strong electron-withdrawing nature of the adjacent trifluoromethyl (-CF₃) group exerts a powerful inductive effect, stabilizing the molecule globally[2]. However, when subjected to photolytic or radical conditions, the molecule exhibits highly chemoselective bond cleavage. This guide objectively compares the reactivity of these two bonds, providing the thermodynamic causality and field-proven experimental protocols to validate these claims.
Thermodynamic Causality: Why C-Br Breaks First
The fundamental driver of chemoselectivity in CF₃CBr₂Cl lies in the inherent bond dissociation energies (BDEs). The C-Br bond is significantly weaker than the C-Cl bond due to the larger atomic radius of bromine, which results in poorer orbital overlap with the carbon 2sp³ orbital[3].
Table 1: Average Thermodynamic Parameters
| Bond Type | Average BDE (kJ/mol) | Bond Length (Å) | Homolytic Cleavage Propensity |
| C-F | ~485 | 1.35 | Negligible under standard conditions |
| C-Cl | ~339 | 1.77 | Moderate (Requires high energy/UV-C) |
| C-Br | ~276 | 1.94 | High (Easily cleaved by mild UV or radicals) |
Data derived from standard bond enthalpy reference values[3].
When designing a synthetic workflow or assessing environmental degradation, this ~63 kJ/mol difference between C-Cl and C-Br dictates that homolytic cleavage will overwhelmingly favor the loss of a bromine radical over a chlorine radical.
Photochemical Reactivity and Orbital Transitions
In photochemical applications, the reactivity difference is governed by electronic transitions. Ultraviolet excitation at 193 nm selectively targets the n(Br) → σ(C-Br) transition. Because the antibonding orbital (σ) of the C-Br bond lies at a lower energy state than that of the C-Cl bond, the molecule undergoes rapid, localized dissociation along the repulsive potential energy surface of the C-Br bond before intramolecular vibrational energy redistribution (IVR) can funnel sufficient energy into the C-Cl bond[4].
Fig 1: Photodissociation pathway of CF3CBr2Cl under 193 nm UV excitation.
Experimental Validation Protocols
To establish a self-validating system, we must rely on methodologies that isolate the primary cleavage event from secondary side reactions. Below are two rigorously designed protocols used to empirically prove the higher reactivity of the C-Br bond.
Protocol A: Gas-Phase Photofragmentation Translational Spectroscopy (PTS)
Objective: To observe the collision-free primary photodissociation dynamics of CF₃CBr₂Cl and quantify the C-Br vs C-Cl cleavage ratio. Causality: Conducting this in a high-vacuum molecular beam prevents secondary radical collisions, ensuring that the detected fragments are strictly the result of the initial bond rupture[4].
-
Molecular Beam Generation: Seed CF₃CBr₂Cl vapor (5% concentration) in helium carrier gas. Expand the mixture through a pulsed piezoelectric valve into a source chamber maintained at 10⁻⁴ Torr to create a supersonic molecular beam.
-
Laser Excitation: Skim the beam into a collision-free interaction region (10⁻⁷ Torr) and intersect it orthogonally with an unpolarized 193 nm ArF excimer laser (approx. 15 mJ/pulse).
-
Photofragment Detection: Allow the resulting neutral photofragments to travel along a defined flight path into a triply differentially pumped detector. Ionize the fragments using electron impact (EI) at 60 eV.
-
Time-of-Flight (TOF) Analysis: Filter the ions using a quadrupole mass spectrometer tuned to the mass-to-charge ratios (m/z) of the expected fragments (e.g., m/z for •C(Cl)(Br)CF₃ vs •C(Br)₂CF₃).
-
Result: At 193 nm, the TOF spectra will exclusively show signal corresponding to the loss of Br•, confirming absolute C-Br chemoselectivity[4].
Protocol B: Chemoselective Radical Debromination (Solution Phase)
Objective: To selectively reduce one C-Br bond while leaving the C-Cl and the remaining C-Br bond intact, synthesizing CF₃CHClBr. Causality: Tributyltin hydride (Bu₃SnH) propagates radical chains by abstracting halogens. The rate of abstraction is directly proportional to the weakness of the carbon-halogen bond (I > Br > Cl > F). This thermodynamic gradient ensures the tin radical exclusively attacks the bromine atom.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10 mmol of CF₃CBr₂Cl in 20 mL of anhydrous, degassed benzene.
-
Reagent Addition: Add 10 mmol of tributyltin hydride (Bu₃SnH) and 0.5 mmol of Azobisisobutyronitrile (AIBN) as a radical initiator.
-
Initiation: Heat the reaction mixture to 80 °C. At this temperature, AIBN thermally decomposes to generate isobutyronitrile radicals, which abstract hydrogen from Bu₃SnH to form the reactive tributyltin radical (Bu₃Sn•).
-
Selective Cleavage: The Bu₃Sn• radical selectively abstracts a bromine atom from CF₃CBr₂Cl, generating the •C(Cl)(Br)CF₃ radical, which subsequently abstracts a hydrogen atom from another Bu₃SnH molecule.
-
Quenching and Analysis: After 2 hours, cool the mixture to room temperature. Concentrate the solvent in vacuo and analyze the crude mixture via GC-MS. The chromatogram will show quantitative conversion to 1-bromo-1-chloro-2,2,2-trifluoroethane, with no dechlorination products observed.
Fig 2: Experimental workflow for the chemoselective radical debromination of CF3CBr2Cl.
Conclusion
For drug development and synthetic applications, the reactivity of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is strictly governed by the thermodynamic fragility of its C-Br bonds relative to its C-Cl bond[3]. Whether subjected to deep UV photolysis[4] or chemical radical initiators, the molecule reliably undergoes preferential debromination. By leveraging these predictable BDE differentials, researchers can utilize CF₃CBr₂Cl as a precise, controlled intermediate in the synthesis of complex fluorinated therapeutics and anesthetics.
References
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Benchmarking 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane in Synthetic Chemistry: A Comparative Guide
For the modern researcher and drug development professional, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth, objective comparison of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, known colloquially as halothane, as a reagent for the synthesis of fluorinated compounds. While not a catalyst in the traditional sense, halothane serves as a cost-effective building block for specific transformations. Its performance will be benchmarked against contemporary trifluoromethylating agents, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Halothane as a Reagent: An Overview
Historically recognized as an inhalation anesthetic, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) offers unique reactivity as a synthetic reagent.[2][3] Its utility stems from the presence of a trifluoromethyl group and adjacent halogen atoms, which allow for a range of chemical manipulations.[4] The primary applications of halothane in organic synthesis can be broadly categorized into two main areas:
-
Formation of Trifluoromethylated Carbinols: Through reaction with carbonyl compounds in the presence of a strong base.
-
Synthesis of Multi-halogenated Alkenes: Via base-induced elimination and subsequent reactions.
This guide will explore these applications in detail, comparing the performance of halothane with more modern and specialized trifluoromethylating reagents such as the Ruppert-Prakash reagent (TMSCF₃), Togni reagents, and Umemoto reagents.[5][6]
Nucleophilic Addition to Carbonyls: Synthesis of Trifluoromethylated Carbinols
One of the most direct applications of halothane in organic synthesis is its reaction with aldehydes and ketones to form α-trifluoromethylated alcohols. This transformation typically proceeds via the generation of a trifluoromethyl anion equivalent in the presence of a strong base.
The Halothane Approach
The reaction of halothane with carbonyl compounds, facilitated by a base like lithium diisopropylamide (LDA), can selectively yield trifluoromethylated carbinols.[5] However, the reaction conditions, particularly temperature, can influence the product distribution.[7]
Reaction Mechanism:
The reaction is believed to proceed through the deprotonation of halothane by a strong base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting alkoxide is subsequently protonated upon workup to yield the trifluoromethyl carbinol.
Caption: Mechanism of halothane addition to carbonyls.
Alternative Reagents for Trifluoromethyl Carbinol Synthesis
The synthesis of trifluoromethyl carbinols is a well-explored area, with several highly efficient reagents available. The most prominent among these is the Ruppert-Prakash reagent (TMSCF₃).[1][8]
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is a versatile and widely used source of a nucleophilic trifluoromethyl group.[1] It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the trifluoromethyl anion.[1][9]
Experimental Protocol: Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon), add the Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 0.1 mmol, 1 M in THF) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired trifluoromethyl carbinol.[10]
Performance Comparison
| Reagent | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Halothane | Ketones | LDA | - | -53 | Moderate to Good | [7] |
| Ruppert-Prakash (TMSCF₃) | Aldehydes/Ketones | TBAF (catalytic) | THF | 0 to RT | 80-95 | [9] |
| Ruppert-Prakash (TMSCF₃) | Aldehydes/Ketones | K-alkoxide (catalytic) | THF, Toluene, CH₂Cl₂ | RT | High | [9] |
| Fluoroform/KHMDS | Methyl Esters | KHMDS | Triglyme | -40 | up to 92 | [11] |
Analysis:
While halothane can provide access to trifluoromethyl carbinols, modern reagents like TMSCF₃ offer significant advantages in terms of reaction conditions, yields, and functional group tolerance. The Ruppert-Prakash reagent operates under milder, catalytic conditions and generally provides higher yields across a broader range of substrates.[1][9] The use of fluoroform with a strong base also presents a highly efficient method for the trifluoromethylation of esters to ketones.[11] The choice of halothane may be justified by its low cost, but this comes at the expense of requiring stoichiometric amounts of a strong base and potentially lower yields and selectivity.
Synthesis of Halogenated Alkenes
Halothane can serve as a precursor for the synthesis of multi-halogenated alkenes, which are valuable intermediates for further functionalization.
Halothane as a Precursor
In the presence of a base such as potassium hydroxide, halothane can undergo elimination to form a highly reactive difluoroethylene intermediate. This intermediate can then be trapped by nucleophiles, such as phenoxides, to generate aryl fluoroalkenyl ethers in moderate to good yields.[12][13]
Reaction Mechanism:
The proposed mechanism involves the deprotonation of halothane by a base to form a carbanion, which then undergoes elimination to generate a difluoroethylene species. This electrophilic alkene is then attacked by a nucleophile.
Caption: Synthesis of aryl fluoroalkenyl ethers from halothane.
Experimental Protocol: Synthesis of an Aryl Fluoroalkenyl Ether from Halothane
-
To a solution of the phenol (1.0 mmol) in a suitable solvent (e.g., DME), add potassium hydroxide (5.0 mmol).
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide.
-
Add halothane (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.[12]
Alternative Methods for Trifluoromethylated Alkene Synthesis
The synthesis of trifluoromethylated alkenes is a field of intense research, with numerous methods developed that offer high efficiency and selectivity.
-
Visible Light Photoredox Catalysis: This method utilizes a photocatalyst (e.g., Ru(Phen)₃Cl₂) and a trifluoromethyl source like CF₃I to achieve the trifluoromethylation of alkenes under mild conditions.[14]
-
Copper-Catalyzed Trifluoromethylation: Copper catalysts can be used with electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, to synthesize trifluoromethylated alkenes.[15]
Performance Comparison
| Method | Reagent | Catalyst/Conditions | Substrate Scope | Yield (%) | Reference |
| Halothane-based | Halothane | KOH | Phenols | Moderate to Good | [12][13] |
| Photoredox Catalysis | CF₃I | Ru(Phen)₃Cl₂, DBU, visible light | Terminal Alkenes | High (E-selective) | [14] |
| Cu-Catalyzed | Togni's Reagent | Cu(I) salts | Terminal Alkenes | Good to Excellent | [15] |
| Ni-Catalyzed | HCFO-1233zd | Ni catalyst, Aryl/Alkyl Zinc reagents | Wide | Good | [14] |
Analysis:
Halothane provides a straightforward, albeit limited, route to certain multi-halogenated alkenes. For the broader synthesis of trifluoromethylated alkenes, modern catalytic methods offer superior performance. Photoredox and transition-metal catalysis provide access to a wider range of trifluoromethylated alkenes with higher yields and selectivities, often under milder reaction conditions. The choice of method will depend on the desired product and the available starting materials.
Economic and Safety Considerations
A key advantage of halothane is its relatively low cost compared to specialized trifluoromethylating reagents.[16] However, this must be weighed against several factors:
-
Stoichiometric Reagents: Reactions with halothane often require stoichiometric amounts of strong bases, which can add to the overall cost and complexity of the procedure.
-
Safety: Halothane is a volatile organic compound and a potent anesthetic.[2] Appropriate safety precautions, including working in a well-ventilated fume hood, are essential.
-
Environmental Impact: As a halogenated hydrocarbon, the environmental impact of halothane and its byproducts should be considered.
In contrast, modern trifluoromethylating reagents, while more expensive, are often used in catalytic amounts and have well-documented reactivity profiles, which can lead to more efficient and predictable outcomes.
Conclusion
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (halothane) is a viable and cost-effective reagent for specific synthetic transformations, namely the formation of trifluoromethylated carbinols and multi-halogenated alkenes. However, for broader applications in trifluoromethylation, modern reagents such as the Ruppert-Prakash reagent, Togni reagents, and Umemoto reagents, often employed in catalytic systems, offer superior performance in terms of yield, selectivity, and substrate scope.
For researchers and drug development professionals, the choice of reagent will depend on a careful consideration of the specific synthetic target, cost constraints, and the desired level of efficiency and predictability. While halothane may be a suitable choice for certain niche applications, the versatility and high performance of modern trifluoromethylating agents make them the preferred option for most contemporary synthetic challenges.
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- The Royal Society of Chemistry. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds.
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- Beilstein Journals. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 45.
- ACS Publications. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Journal of the American Chemical Society.
- Sodeoka, M., & Fujishita, S. (2021). Vicinal halo-trifluoromethylation of alkenes. Beilstein Journal of Organic Chemistry, 17, 1038-1055.
- Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
- Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 18, 1567-1574.
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A Comparative Guide to the Applications of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: An Unexplored Halogenated Building Block
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS No. 754-17-6) is a polyhalogenated ethane derivative with the molecular formula C₂Br₂ClF₃.[1][2] Its structure, featuring a trifluoromethyl group and two bromine atoms on the same carbon, suggests potential as a reagent in synthetic organic chemistry, particularly for the introduction of the trifluoromethyl (CF₃) moiety. The strategic incorporation of a CF₃ group is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[3][4]
However, a comprehensive review of the scientific literature reveals a notable scarcity of peer-reviewed studies detailing the specific applications of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. Much of the available information pertains to its synthesis as a byproduct in the production of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).[5] This guide, therefore, aims to provide a comparative analysis of its potential applications by drawing analogies from structurally similar and well-characterized compounds. We will explore its hypothetical utility as a trifluoromethylating agent and in other synthetic transformations, comparing its inferred reactivity with established reagents. This document serves as a resource for researchers interested in exploring the untapped potential of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is crucial for its handling and potential applications.
| Property | Value |
| Molecular Weight | 276.28 g/mol |
| Boiling Point | 94.1 °C at 760 mmHg |
| Melting Point | 42-45 °C[1] |
| Density | 2.387 g/cm³[1] |
Potential Synthetic Applications: A Mechanistic Perspective
The reactivity of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is likely dominated by the C-Br bonds, which are weaker than the C-Cl and C-F bonds, and the presence of the electron-withdrawing CF₃ group.
Source for the Trifluoromethyl Group (CF₃)
The introduction of a CF₃ group is a critical transformation in medicinal chemistry.[4] While direct evidence is lacking for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, its structure suggests it could serve as a precursor to a trifluoromethyl-containing reactive species.
-
Radical Pathway: Homolytic cleavage of a C-Br bond, induced by heat or light, could generate a CF₃-CBrCl• radical. This radical could then participate in a variety of transformations, including addition to unsaturated bonds. This is analogous to the known free-radical reactions of other polyhalogenated alkanes.[6]
-
Organometallic Pathway: Reaction with metals such as magnesium or zinc could lead to the formation of an organometallic intermediate, akin to a Grignard or organozinc reagent. Such reagents are known to be sources of nucleophilic species. The chemistry of the related compound, Halothane, has been shown to proceed through such organometallic intermediates to generate CF₃-containing compounds.[7]
Precursor to Difluorocarbene (:CF₂)
While not as direct as other known precursors, it is conceivable that under certain reductive conditions, 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane could undergo a series of eliminations to ultimately generate difluorocarbene. However, this is a speculative pathway, and more established and efficient difluorocarbene sources are widely available, such as sodium chlorodifluoroacetate.[8]
Comparative Analysis with Established Trifluoromethylating Agents
To provide context for its potential utility, the inferred properties of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane are compared here with well-established trifluoromethylating agents.
| Reagent Class | Example(s) | Nature of CF₃ Species | General Reaction Conditions | Potential Advantages of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (Hypothetical) |
| Electrophilic | Togni Reagents, Umemoto Reagents[3][9] | "CF₃⁺" | Often requires a catalyst (e.g., Lewis acid) or initiator.[10] | Potentially lower cost if accessible as a byproduct. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃)[9][11] | "CF₃⁻" | Requires a nucleophilic activator (e.g., fluoride source). | May offer a different reactivity profile due to the presence of bromine and chlorine. |
| Radical | Langlois' Reagent (CF₃SO₂Na), CF₃I[12] | CF₃• | Typically requires an initiator (e.g., peroxide, photoredox catalyst).[10] | The presence of two bromine atoms may facilitate sequential radical reactions. |
| 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | - | CF₃-CBrCl• (Radical) or [CF₃-CBrCl]⁻ (Nucleophilic via organometallic) | Likely requires radical initiation (UV, heat) or a metal (Mg, Zn). | Could potentially introduce a CBrCl-CF₃ group, which can be further functionalized. |
Experimental Protocols: Adapting Known Methodologies
The following are generalized protocols that could be adapted to investigate the reactivity of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane.
Protocol 1: General Procedure for Radical Addition to an Alkene
This protocol is based on established procedures for the free-radical addition of polyhalogenated alkanes to unsaturated systems.[6]
Objective: To investigate the photo-initiated radical addition of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane to an alkene (e.g., cyclohexene).
Materials:
-
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
-
Alkene (e.g., cyclohexene)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Photochemical reactor with a UV lamp (e.g., mercury lamp)
-
Standard glassware for organic synthesis
Procedure:
-
In a quartz reaction vessel, dissolve the alkene (1.0 equivalent) and 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (1.0-1.5 equivalents) in the chosen inert solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with the UV lamp at a controlled temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Formation of an Organometallic Reagent
This protocol is adapted from general procedures for the formation of Grignard-like reagents from haloalkanes.[7]
Objective: To investigate the formation of an organometallic intermediate from 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane and its subsequent reaction with an electrophile.
Materials:
-
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane
-
Magnesium turnings (activated)
-
Anhydrous ether or THF
-
Electrophile (e.g., benzaldehyde)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask and heat gently under a stream of nitrogen, then cool to room temperature.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Dissolve 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane in anhydrous solvent and add a small portion to the magnesium suspension.
-
Initiate the reaction (a small crystal of iodine may be necessary).
-
Once the reaction begins, add the remaining solution of the haloalkane dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the organometallic reagent.
-
Cool the reaction mixture to 0 °C and add a solution of the electrophile (e.g., benzaldehyde) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Potential Reaction Pathways
Caption: Potential radical chain mechanism for the addition of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane to an alkene.
Caption: Hypothetical pathway for the formation of an organometallic intermediate and subsequent reaction with an electrophile.
Safety and Handling
Conclusion and Future Outlook
1,1-Dibromo-1-chloro-2,2,2-trifluoroethane represents an under-investigated compound with a chemical structure that suggests potential utility in organic synthesis. While the lack of direct experimental data currently prevents a definitive assessment of its performance, analogies to related compounds suggest it could serve as a precursor for the introduction of the trifluoromethyl group via radical or organometallic pathways.
For researchers in drug development and synthetic chemistry, this compound presents an opportunity for foundational research. Systematic evaluation of its reactivity with various substrates and under different reaction conditions is necessary to establish its synthetic value. Future studies should focus on direct comparisons with established reagents to delineate its advantages and disadvantages in terms of reactivity, selectivity, and cost-effectiveness. The protocols and comparative data presented in this guide offer a starting point for such investigations.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
